Product packaging for 4-(4-hydroxyphenyl)phthalazin-1(2H)-one(Cat. No.:CAS No. 152594-70-2)

4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Cat. No.: B1299626
CAS No.: 152594-70-2
M. Wt: 238.24 g/mol
InChI Key: LYLHOKOTRWUGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-hydroxyphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O2 B1299626 4-(4-hydroxyphenyl)phthalazin-1(2H)-one CAS No. 152594-70-2

Properties

IUPAC Name

4-(4-hydroxyphenyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)16-15-13/h1-8,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLHOKOTRWUGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419991
Record name 4-(4-hydroxyphenyl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152594-70-2
Record name 4-(4-hydroxyphenyl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. This phthalazinone derivative is a subject of significant interest in medicinal chemistry, primarily due to its structural similarity to known biologically active molecules, including Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines a detailed synthetic protocol, methods for purification, and a thorough characterization profile using modern analytical techniques. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes.

Introduction

Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their versatile pharmacological activities include anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, this compound, serves as a key scaffold in the development of targeted therapies. Notably, the phthalazinone core is a crucial pharmacophore in several potent PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with specific DNA repair deficiencies.[1][2] This guide aims to provide researchers and drug development professionals with a detailed, practical resource for the synthesis and in-depth characterization of this important molecule.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Friedel-Crafts acylation of a substituted aromatic compound with phthalic anhydride to form a 2-aroylbenzoic acid intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the final phthalazinone product.

Synthetic Pathway

The primary synthetic route involves the reaction of 2-(4-hydroxybenzoyl)benzoic acid with hydrazine hydrate.[3]

Step 1: Synthesis of 2-(4-hydroxybenzoyl)benzoic acid (Intermediate)

While this guide focuses on the subsequent step, the intermediate 2-(4-hydroxybenzoyl)benzoic acid is typically synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and phenol in the presence of a Lewis acid catalyst, such as aluminum chloride.

Step 2: Synthesis of this compound

The key reaction is the condensation of 2-(4-hydroxybenzoyl)benzoic acid with hydrazine hydrate.

Experimental Protocol

The following is a generalized experimental protocol based on established methods for the synthesis of 4-aryl-phthalazinones.[4]

Materials:

  • 2-(4-hydroxybenzoyl)benzoic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • To this solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold distilled water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the purified this compound.

  • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are typically employed.

Physical Properties
PropertyValue
Molecular FormulaC₁₄H₁₀N₂O₂
Molecular Weight238.24 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot available in search results
CAS Number152594-70-2
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet1H-NH (amide proton)
~9.0 - 10.0Singlet1H-OH (phenolic proton)
~8.2 - 8.4Multiplet1HAromatic proton (phthalazinone ring)
~7.7 - 7.9Multiplet3HAromatic protons (phthalazinone ring)
~7.4 - 7.6Doublet2HAromatic protons (hydroxyphenyl ring)
~6.8 - 7.0Doublet2HAromatic protons (hydroxyphenyl ring)

3.2.2. ¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~160.0 - 165.0C=O (amide carbonyl)
~155.0 - 160.0Aromatic C-OH (hydroxyphenyl ring)
~145.0 - 150.0Aromatic C (phthalazinone ring)
~125.0 - 135.0Aromatic CHs (phthalazinone & hydroxyphenyl rings)
~115.0 - 120.0Aromatic CHs (hydroxyphenyl ring)

3.2.3. FT-IR Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200BroadO-H stretch (phenolic hydroxyl)
~3300 - 3100MediumN-H stretch (amide)
~1660 - 1640StrongC=O stretch (amide carbonyl)
~1610 - 1580MediumC=C stretch (aromatic rings)
~1500 - 1400MediumC=C stretch (aromatic rings)
~1250 - 1200StrongC-O stretch (phenolic)

3.2.4. Mass Spectrometry

m/zInterpretation
238.07[M]⁺ (Molecular ion peak)
Expected FragmentsLoss of CO, N₂, and fragments from the hydroxyphenyl ring.

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_4_hydroxybenzoyl_benzoic_acid 2-(4-hydroxybenzoyl)benzoic acid reaction_mixture Reaction Mixture in Ethanol/Acetic Acid 2_4_hydroxybenzoyl_benzoic_acid->reaction_mixture hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reaction_mixture precipitation Precipitation in Ice Water reaction_mixture->precipitation Reflux filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Synthetic workflow for this compound.

Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Techniques cluster_data Data Interpretation synthesized_product Purified Product physical_properties Physical Properties (MP, Appearance) synthesized_product->physical_properties nmr NMR Spectroscopy (¹H, ¹³C) synthesized_product->nmr ftir FT-IR Spectroscopy synthesized_product->ftir ms Mass Spectrometry synthesized_product->ms purity_assessment Purity Assessment physical_properties->purity_assessment structure_confirmation Structure Confirmation nmr->structure_confirmation ftir->structure_confirmation ms->structure_confirmation

Caption: Analytical workflow for the characterization of the final product.

Biological Context: PARP Inhibition

The phthalazinone scaffold is a key component of several approved and investigational PARP inhibitors.[1][2] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand DNA breaks, ultimately resulting in synthetic lethality and cancer cell death. The 4-aryl substituent on the phthalazinone core plays a critical role in binding to the nicotinamide-binding pocket of the PARP enzyme. The 4-hydroxyphenyl group of the title compound can potentially form key hydrogen bonding interactions within this active site, contributing to its inhibitory activity.

Simplified PARP Inhibition Signaling Pathway

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome dna_ssb Single-Strand DNA Break parp PARP Activation dna_ssb->parp ssb_repair SSB Repair parp->ssb_repair parp_inhibition PARP Inhibition parp->parp_inhibition phthalazinone This compound (PARP Inhibitor) phthalazinone->parp_inhibition dna_dsb Double-Strand DNA Break Accumulation parp_inhibition->dna_dsb Blocks Repair apoptosis Apoptosis in HR-Deficient Cancer Cells dna_dsb->apoptosis

Caption: Simplified signaling pathway of PARP inhibition in cancer cells.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for obtaining this valuable compound, and the detailed characterization plan ensures its identity and purity. The inclusion of workflow diagrams provides a clear visual representation of the experimental processes. Given the significance of the phthalazinone scaffold in the development of PARP inhibitors and other therapeutic agents, this guide serves as a practical tool for researchers and professionals in the field of medicinal chemistry and drug development. Further investigation into the specific biological activities and structure-activity relationships of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. While experimental data for this specific molecule is limited in publicly available literature, this document outlines its fundamental characteristics, provides detailed experimental protocols for its characterization, and offers computational predictions for key drug-like properties.

Introduction

This compound is a heterocyclic compound belonging to the phthalazinone class of molecules. The phthalazinone core is a recognized pharmacophore, and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities, which include anticancer, anti-inflammatory, and antihypertensive properties.[1] The presence of a hydroxyphenyl substituent on the phthalazinone scaffold of the title compound suggests potential for specific biological interactions and provides a handle for further chemical modification. This guide serves as a foundational resource for researchers investigating this molecule for potential therapeutic applications.

Core Physicochemical Properties

Table 1: General Properties of this compound

PropertyValueSource
IUPAC Name 4-(4-hydroxyphenyl)-2H-phthalazin-1-onePubChem[2]
CAS Number 152594-70-2PubChem[2]
Molecular Formula C₁₄H₁₀N₂O₂PubChem[2]
Molecular Weight 238.24 g/mol PubChem[2]
Appearance Data not available

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes and Considerations
Melting Point (°C) Not availableExpected to be a high-melting solid, typical for planar aromatic heterocyclic systems.
Boiling Point (°C) Not availableLikely to decompose at high temperatures before boiling under atmospheric pressure.
pKa Not availableThe phenolic hydroxyl group is expected to be weakly acidic, while the N-H in the phthalazinone ring is also weakly acidic.
LogP Not availableThe presence of both hydrophobic (aromatic rings) and hydrophilic (hydroxyl, amide) groups suggests a moderate lipophilicity.
Solubility Enhanced solubility in polar solventsThe phenolic hydroxyl group can participate in hydrogen bonding, improving solubility in polar solvents.[3]

Synthesis and Characterization

A common synthetic route to 4-substituted phthalazin-1(2H)-ones involves the cyclocondensation of a 2-acylbenzoic acid with hydrazine hydrate.[3]

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization 2_4_hydroxybenzoyl_benzoic_acid 2-(4-hydroxybenzoyl)benzoic acid reflux Reflux in Ethanol 2_4_hydroxybenzoyl_benzoic_acid->reflux hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reflux product This compound reflux->product nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir elemental_analysis Elemental Analysis product->elemental_analysis

Caption: General synthesis and characterization workflow. (Max Width: 760px)

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical properties of this compound. These methods are based on standard laboratory procedures for similar heterocyclic compounds.

Determination of Melting Point

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Büchi 510 melting point system).[4]

  • Heating: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a common technique for determining equilibrium solubility.

Methodology:

  • System Preparation: A surplus amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol) in a sealed container.

  • Equilibration: The container is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

G start Start add_excess_solid Add excess solid to solvent start->add_excess_solid equilibrate Equilibrate at constant temperature (e.g., 24-48h shaking) add_excess_solid->equilibrate separate_phases Separate solid and liquid phases (e.g., centrifugation, filtration) equilibrate->separate_phases quantify Quantify concentration in the liquid phase (e.g., HPLC, UV-Vis) separate_phases->quantify end Determine Solubility quantify->end

Caption: Workflow for solubility determination. (Max Width: 760px)
Determination of pKa

The pKa value(s) provide insight into the ionization state of the molecule at different pH values, which is crucial for understanding its behavior in biological systems. Potentiometric titration is a standard method for pKa determination.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO to ensure solubility).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a burette containing a standardized titrant (e.g., NaOH for acidic protons or HCl for basic sites).

  • Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the half-equivalence point(s) of the curve.

Determination of LogP

LogP (the logarithm of the partition coefficient between octanol and water) is a key measure of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

  • Phase Preparation: Equal volumes of 1-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the broader class of phthalazinone derivatives has been shown to interact with a variety of biological targets. For example, certain phthalazinones have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and is a target in cancer therapy. Others have shown activity as phosphodiesterase (PDE) inhibitors or as ligands for various receptors.[1]

Given the structural similarity to other bioactive molecules, potential (but currently hypothetical) areas of investigation for this compound could include its role as a kinase inhibitor, a modulator of hormone receptors, or an inhibitor of enzymes involved in inflammatory pathways. Further research, including target identification and mechanism of action studies, is required to determine its specific biological activity and associated signaling pathways.

Conclusion

This compound is a molecule of interest due to its phthalazinone core and hydroxyphenyl substituent. This guide has summarized the available physicochemical information and provided detailed, practical protocols for its further experimental characterization. The lack of extensive public data highlights an opportunity for further research to fully elucidate the properties and potential of this compound. The provided methodologies offer a clear path for researchers to generate the necessary data to advance its study in the context of drug discovery and development.

References

Spectroscopic and Structural Elucidation of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. While direct experimental spectra for this specific compound are not widely published, this document compiles expected spectroscopic characteristics based on the analysis of its chemical structure and data from analogous compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₀N₂O₂[1][2]

  • Molecular Weight: 238.24 g/mol [1]

  • CAS Number: 152594-70-2[1]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). These values are predicted based on the chemical structure and data from similar phthalazinone derivatives.

¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 9.5 - 11.0br s1H-OH (phenolic)
~ 8.2 - 8.4m1HAr-H (phthalazinone)
~ 7.7 - 7.9m3HAr-H (phthalazinone)
~ 7.5 - 7.6d2HAr-H (hydroxyphenyl, ortho to -OH)
~ 6.8 - 7.0d2HAr-H (hydroxyphenyl, meta to -OH)
~ 12.0 - 12.5br s1H-NH (lactam)

Note: The chemical shifts for the -OH and -NH protons are highly dependent on the solvent and concentration and may exchange with D₂O.

¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) ppmAssignment
~ 160.0 - 162.0C=O (lactam)
~ 157.0 - 159.0C-OH (phenolic)
~ 145.0 - 147.0Ar-C (quaternary)
~ 132.0 - 134.0Ar-CH
~ 130.0 - 131.0Ar-CH
~ 128.0 - 129.0Ar-C (quaternary)
~ 125.0 - 127.0Ar-CH
~ 123.0 - 124.0Ar-C (quaternary)
~ 115.0 - 116.0Ar-CH
FTIR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)Functional GroupDescription
3400 - 3200 (broad)O-H and N-H stretchPhenolic hydroxyl and lactam N-H groups.[1]
3100 - 3000C-H stretchAromatic C-H
~ 1660C=O stretchLactam carbonyl
~ 1610, 1500, 1450C=C stretchAromatic ring skeletal vibrations
~ 1250C-O stretchPhenolic C-O
Mass Spectrometry (MS) Data (Predicted)
m/zInterpretation
238[M]⁺, Molecular ion peak[1]
209[M-CHO]⁺
181[M-C₂H₃O]⁺
131[C₈H₅N₂]⁺
103[C₇H₅N]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved via a two-step process involving a Friedel-Crafts acylation followed by a condensation reaction.

Step 1: Synthesis of 2-(4-hydroxybenzoyl)benzoic acid

  • To a stirred suspension of phthalic anhydride and phenol in a suitable solvent (e.g., nitrobenzene or a mixture of chlorinated solvents), add anhydrous aluminum chloride (AlCl₃) portion-wise at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The product, 2-(4-hydroxybenzoyl)benzoic acid, will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.

Step 2: Synthesis of this compound

  • Reflux a mixture of 2-(4-hydroxybenzoyl)benzoic acid and hydrazine hydrate in a suitable solvent such as ethanol or acetic acid for several hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, and the product will precipitate.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum. The product can be further purified by recrystallization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

  • Data Acquisition:

    • For ¹H NMR, standard acquisition parameters are typically used.

    • For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the compound (1-2 mg) with about 100-200 mg of dry KBr powder and press it into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample compartment or the KBr pellet without the sample before scanning the sample itself.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • For ESI-MS, infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode.

    • For EI-MS, introduce the sample via a direct insertion probe. The electron energy is typically set to 70 eV.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Condensation A Phthalic Anhydride + Phenol C Reaction Mixture A->C B Anhydrous AlCl3 B->C D Acidic Workup C->D E 2-(4-hydroxybenzoyl)benzoic acid D->E F 2-(4-hydroxybenzoyl)benzoic acid H Reflux in Ethanol F->H G Hydrazine Hydrate G->H I This compound H->I

Caption: Workflow for the synthesis of the title compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow Start Purified Compound NMR NMR Spectroscopy (1H, 13C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of phthalazinone derivatives, with a focus on 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-based drug design and the development of new therapeutic agents.[4]

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the latest searches, this guide will utilize data from closely related analogs to illustrate the principles and expected outcomes of such an analysis.

Synthesis and Crystallization

The synthesis of this compound and its derivatives typically involves a multi-step process. A common route begins with the Friedel–Crafts reaction between a phenol and phthalic anhydride to produce a 2-(4'-hydroxybenzoyl)benzoic acid intermediate. This intermediate is then cyclized by reacting with hydrazine hydrate to yield the final phthalazinone product.[5]

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction studies.[6] The key to successful crystallization is to allow the crystals to form slowly.[6] Common techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and causing crystals to form.[6]

The choice of solvent is crucial and often determined empirically. Common solvents for phthalazinone derivatives include ethanol, ethyl acetate, and dimethylformamide (DMF).[1]

Experimental Protocols for X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[7] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The general workflow is as follows:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Phthalazinone Derivative crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray data_processing Data Processing & Reduction xray->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure signaling_pathway receptor Receptor downstream_kinase Downstream Kinase receptor->downstream_kinase activates transcription_factor Transcription Factor downstream_kinase->transcription_factor phosphorylates cellular_response Cellular Response (e.g., Proliferation, Inflammation) transcription_factor->cellular_response regulates inhibitor This compound inhibitor->downstream_kinase inhibits

References

An In-depth Technical Guide to 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (CAS 152594-70-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (CAS 152594-70-2). This phthalazinone derivative is of significant interest to the scientific community due to its structural similarity to a class of compounds known for their potent biological activities, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP). This document consolidates available data on its synthesis, highlights its likely mechanism of action based on structure-activity relationships of related compounds, and provides detailed hypothetical experimental protocols for its preparation and biological evaluation.

Introduction

Phthalazinone derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The fused ring system of phthalazinones serves as a versatile scaffold for the development of a wide array of therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.

The subject of this guide, this compound, belongs to this promising class of molecules. Its chemical structure, featuring a hydroxyphenyl substituent, suggests potential for specific biological interactions, particularly as a PARP inhibitor, a class of drugs that has shown significant promise in cancer therapy.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundChemDraw
CAS Number 152594-70-2Public Databases
Molecular Formula C₁₄H₁₀N₂O₂Calculated
Molecular Weight 238.25 g/mol Calculated
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available (predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF)Prediction
pKa Data not available (phenolic hydroxyl group expected to be weakly acidic)Prediction
LogP Data not available-

Table 1: Physicochemical Properties of this compound

Synthesis

The most plausible synthetic route to this compound involves the cyclocondensation of 2-(4-hydroxybenzoyl)benzoic acid with hydrazine hydrate. This is a common and effective method for the preparation of phthalazinone derivatives.

Synthesis Workflow

G cluster_0 Synthesis of this compound Precursor1 2-(4-hydroxybenzoyl)benzoic acid Reaction Cyclocondensation (Reflux) Precursor1->Reaction Precursor2 Hydrazine hydrate Precursor2->Reaction Solvent Ethanol (or other suitable solvent) Solvent->Reaction Solvent Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-(4-hydroxybenzoyl)benzoic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (reagent grade)

  • Hydrochloric acid (1 M)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent) in ethanol (10 volumes).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Precipitation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Slowly add distilled water to the mixture until a precipitate forms.

  • Acidification: Acidify the mixture to pH 5-6 with 1 M hydrochloric acid to ensure complete precipitation of the product.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any remaining salts and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively documented in publicly available literature, the phthalazinone scaffold is a well-established pharmacophore in a number of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.

PARP Inhibition: A Probable Mechanism of Action

PARP enzymes play a critical role in DNA repair, particularly in the base excision repair (BER) pathway. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

The phthalazinone core of this compound is a key structural feature found in several potent PARP inhibitors, such as Olaparib. This structural similarity strongly suggests that this compound may also function as a PARP inhibitor. The hydroxyphenyl group may further contribute to binding at the active site of the PARP enzyme through hydrogen bonding interactions.

Signaling Pathway

G cluster_0 PARP Inhibition Signaling Pathway DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits BER Base Excision Repair PARP->BER initiates DSB Double-Strand Break Accumulation PARP->DSB Trapped PARP leads to Inhibitor This compound Inhibitor->PARP inhibits HR_Deficient HR-Deficient Cancer Cell DSB->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis cannot repair DSBs

Caption: Proposed PARP inhibition signaling pathway.

Potential Therapeutic Applications

Given its likely role as a PARP inhibitor, this compound could have potential therapeutic applications in the treatment of various cancers, particularly those with deficiencies in the homologous recombination repair pathway, such as certain types of ovarian, breast, prostate, and pancreatic cancers. Further research is warranted to explore its efficacy and safety profile.

Future Directions

To fully elucidate the therapeutic potential of this compound, the following research is recommended:

  • Quantitative Biological Assays: Determination of IC₅₀ and Kᵢ values against PARP1 and PARP2 enzymes.

  • Cell-based Assays: Evaluation of its cytotoxic effects on various cancer cell lines, including those with and without BRCA mutations.

  • In Vivo Studies: Assessment of its efficacy and toxicity in preclinical animal models of cancer.

  • Pharmacokinetic Profiling: Investigation of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

Conclusion

This compound is a phthalazinone derivative with significant potential as a therapeutic agent, likely acting through the inhibition of PARP enzymes. This technical guide provides a foundational understanding of its properties and synthesis, paving the way for further investigation into its biological activities and potential clinical applications in oncology and beyond. The detailed hypothetical protocols and workflow diagrams serve as a valuable resource for researchers embarking on the study of this promising compound.

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-hydroxyphenyl)phthalazin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold and its derivatives, with a particular focus on its anticancer properties through the inhibition of key enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).

Quantitative Biological Data

The biological activity of this compound derivatives has been extensively evaluated against various biological targets. The following tables summarize the key quantitative data, primarily focusing on their anticancer and enzyme inhibitory activities.

Table 1: VEGFR-2 Inhibitory Activity of Phthalazinone Derivatives
Compound IDModification on Core ScaffoldIC50 (µM)Reference
Derivative 4b Substitution on the phthalazinone nitrogen and modification of the hydroxyphenyl group0.09 ± 0.02[1]
Derivative 3e Substitution on the phthalazinone nitrogen and modification of the hydroxyphenyl group0.12 ± 0.02[1]
Derivative 5b Substitution on the phthalazinone nitrogen and modification of the hydroxyphenyl group0.13 ± 0.03[1]
Derivative 4a Substitution on the phthalazinone nitrogen and modification of the hydroxyphenyl group0.15 ± 0.03[1]
Compound 2g Hydrazone derivative of a 4-(4-chlorophenyl)phthalazin-1-yl amino acetophenone0.148[2]
Compound 4a Urea derivative of 1-chloro-4-(4-chlorophenyl)phthalazine0.196[2]
Compound 5b Thiourea derivative of 1-chloro-4-(4-chlorophenyl)phthalazine0.331[2]
Compound 3a Thiosemicarbazide derivative of a 4-(4-chlorophenyl)phthalazin-1-yl amino acetophenone0.375[2]
Compound 5a Urea derivative of 1-chloro-4-(4-chlorophenyl)phthalazine0.548[2]
Compound 3c Methyl hydrazinecarbodithioate derivative of a 4-(4-chlorophenyl)phthalazin-1-yl amino acetophenone0.892[2]
Table 2: Cytotoxicity of Phthalazinone Derivatives Against Cancer Cell Lines
Compound IDCell LineIC50 (µM)Reference
Compound 6e A-2780 (Ovarian Carcinoma)< 10[3]
Compound 8e A-2780 (Ovarian Carcinoma)< 10[3]
Compound 6g MCF-7 (Breast Adenocarcinoma)7.64 ± 0.5[3]
Compound 9a NCI-H460 (Lung Carcinoma)< 10[3]
Compound 9b NCI-H460 (Lung Carcinoma)< 10[3]
Compound 9d NCI-H460 (Lung Carcinoma)< 10[3]
Compound 9g NCI-H460 (Lung Carcinoma)< 10[3]
Compound 2g MCF-7 (Breast Adenocarcinoma)0.15[2]
Compound 2g HepG2 (Hepatocellular Carcinoma)0.18[2]
Compound 4a MCF-7 (Breast Adenocarcinoma)0.12[2]
Compound 4a HepG2 (Hepatocellular Carcinoma)0.09[2]
Table 3: PARP-1 Inhibitory Activity of Phthalazinone Derivatives
Compound IDModification on Core ScaffoldIC50 (nM)Reference
Olaparib 4-(3-[(4-cyclopropylcarbonyl)piperazine-1-carbonyl]-4-fluorobenzyl)phthalazin-1(2H)-one5[4]
Compound 23 Derivative of Olaparib3.24[5]
Compound 14 Derivative of Olaparib4.74[5]
Compound 8a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline bio-isostere2.31
Compound 5 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline bio-isostere3.05

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in the literature for the biological evaluation of this compound derivatives.

In Vitro VEGFR-2 Kinase Assay

This assay is employed to determine the inhibitory activity of compounds against the VEGFR-2 enzyme.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • ATP (Adenosine triphosphate)

  • Poly (Glu, Tyr) 4:1 as a substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MnCl2)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Kinase-Glo™ MAX reagent for luminescence detection

  • Microplate reader capable of reading luminescence

Procedure:

  • A master mix is prepared containing the kinase buffer, ATP, and the substrate.

  • 25 µl of the master mix is added to each well of a 96-well plate.

  • 5 µl of the test inhibitor compound at various concentrations is added to the designated wells. Control wells receive DMSO.

  • The enzymatic reaction is initiated by adding 20 µl of diluted VEGFR-2 kinase to each well.

  • The plate is incubated at 30°C for 45 minutes.

  • After incubation, 50 µl of Kinase-Glo™ MAX reagent is added to each well to stop the reaction and generate a luminescent signal.

  • The plate is incubated at room temperature for 15 minutes to stabilize the signal.

  • The luminescence is measured using a microplate reader.

  • The "Blank" value (no enzyme) is subtracted from all other readings.

  • The IC50 values are calculated from the dose-response curves.[6][7]

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A2780, NCI-H460)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight in a CO2 incubator at 37°C.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with DMSO.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and IC50 values are determined from the dose-response curves.[3][8]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of the this compound scaffold.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Phthalazinone 4-(4-hydroxyphenyl) phthalazin-1(2H)-one Derivative Phthalazinone->VEGFR2 Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of phthalazinone derivatives.

PARP_Inhibition_Mechanism cluster_0 Normal DNA Repair cluster_1 Action of Phthalazinone-based PARP Inhibitors DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP BER Base Excision Repair (BER) PARP->BER DNA_Repaired DNA Repaired BER->DNA_Repaired DNA_SSB_2 DNA Single-Strand Break PARP_Trapped PARP Trapped on DNA DNA_SSB_2->PARP_Trapped PARP_Inhibitor Phthalazinone-based PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARP_Trapped Replication_Fork_Collapse Replication Fork Collapse PARP_Trapped->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB BRCA_Deficient_Cell BRCA-deficient Cancer Cell DNA_DSB->BRCA_Deficient_Cell Apoptosis Apoptosis BRCA_Deficient_Cell->Apoptosis Synthetic Lethality

Caption: Mechanism of action of phthalazinone-based PARP inhibitors leading to synthetic lethality.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Enzyme_Assay Enzyme Inhibition Assays (VEGFR-2, PARP) In_Vitro_Screening->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTT on Cancer Cell Lines) In_Vitro_Screening->Cytotoxicity_Assay Hit_Identification Hit Identification and Lead Optimization Enzyme_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification In_Vivo_Studies In Vivo Studies (Animal Models) Hit_Identification->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetics Efficacy_Studies Efficacy Studies In_Vivo_Studies->Efficacy_Studies Clinical_Candidate Clinical Candidate Selection Pharmacokinetics->Clinical_Candidate Efficacy_Studies->Clinical_Candidate

Caption: A generalized experimental workflow for the development of phthalazinone-based drug candidates.

References

An In-depth Technical Guide on the Synthesis and Derivatives of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and derivatization of the 4-(4-hydroxyphenyl)phthalazin-1(2H)-one core, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details the primary synthetic route to the core structure, followed by established protocols for derivatization via N-alkylation and O-alkylation. Furthermore, it explores the biological significance of these derivatives, with a particular focus on their roles as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Quantitative biological activity data is presented in tabular format for comparative analysis. The guide also includes visualizations of the relevant signaling pathways and a schematic of the synthetic workflow to provide a clear and comprehensive understanding of the topic.

Introduction

Phthalazinone derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities. These activities include, but are not limited to, anticonvulsant, anti-inflammatory, and anticancer properties. The this compound scaffold, in particular, serves as a versatile platform for the development of potent and selective therapeutic agents. The presence of the N-H group within the phthalazinone ring and the hydroxyl group on the phenyl substituent offer two key sites for chemical modification, allowing for the generation of extensive derivative libraries for structure-activity relationship (SAR) studies. This guide will focus on the synthesis of this core structure and its subsequent derivatization, with a particular emphasis on its application in the development of PARP and VEGFR-2 inhibitors.

Synthesis of the Core Structure: this compound

The fundamental synthesis of the this compound core is typically achieved through a cyclocondensation reaction between a 2-aroylbenzoic acid derivative and a hydrazine species.

General Synthetic Workflow

The overall synthetic strategy involves two main stages: the preparation of the 2-(4-hydroxybenzoyl)benzoic acid precursor and its subsequent cyclization to form the phthalazinone ring. This is followed by potential derivatization at the N-2 or O- positions.

Synthesis_Workflow A Phthalic Anhydride + Anisole B 2-(4-methoxybenzoyl)benzoic acid A->B Friedel-Crafts Acylation C 2-(4-hydroxybenzoyl)benzoic acid B->C Demethylation D This compound (Core Structure) C->D Cyclocondensation (with Hydrazine Hydrate) E N-Alkylated Derivatives D->E N-Alkylation F O-Alkylated Derivatives D->F O-Alkylation

General Synthetic Workflow
Experimental Protocol: Synthesis of this compound

A widely adopted method for the synthesis of the core phthalazinone structure involves the reaction of 2-(4-hydroxybenzoyl)benzoic acid with hydrazine hydrate.

Materials:

  • 2-(4-hydroxybenzoyl)benzoic acid

  • Hydrazine hydrate (80% or higher)

  • Ethanol or a similar high-boiling point solvent

  • Glacial acetic acid (catalytic amount)

Procedure:

  • A mixture of 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent) and hydrazine hydrate (an excess, typically 3-5 equivalents) is suspended in ethanol.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for a period of 4-6 hours, during which the reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and then dried to yield this compound.

Derivatization of the Core Structure

The this compound core possesses two primary sites for derivatization: the nitrogen atom at the 2-position of the phthalazinone ring (N-alkylation) and the oxygen atom of the 4-hydroxyphenyl group (O-alkylation).

N-Alkylation

N-alkylation is a common strategy to introduce a variety of substituents that can modulate the pharmacological properties of the molecule.

This protocol describes the introduction of an ethyl acetate moiety at the N-2 position, which can be further modified, for example, by conversion to a hydrazide.

Materials:

  • This compound

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in acetone or DMF, anhydrous potassium carbonate (2-3 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Ethyl chloroacetate (1.1-1.5 equivalents) is then added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for 12-24 hours. The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to yield the N-alkylated product.

O-Alkylation

O-alkylation of the phenolic hydroxyl group can be employed to alter the polarity, solubility, and target-binding interactions of the derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF)

Procedure:

  • This compound (1 equivalent) is dissolved in DMF.

  • Anhydrous potassium carbonate (2-3 equivalents) is added, and the mixture is stirred.

  • The desired alkyl halide (1.1-1.5 equivalents) is added to the mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., to 60 °C) for several hours until the starting material is consumed, as monitored by TLC.

  • The reaction mixture is poured into ice-water, and the precipitated product is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activity of Derivatives

Derivatives of this compound have shown significant promise as inhibitors of key enzymes involved in cancer progression, namely PARP and VEGFR-2.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In the context of cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality in cancer cells. The phthalazinone core is a key pharmacophore in several potent PARP inhibitors.

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair mediates Inhibitor Phthalazinone-based PARP Inhibitor Inhibitor->PARP1 inhibits

PARP-1 DNA Damage Repair Pathway

The following table summarizes the in vitro PARP-1 inhibitory activity of selected phthalazinone derivatives.

Compound IDR¹ (at N-2)R² (at C-4)IC₅₀ (nM)Reference
Olaparib --5[1]
Compound A -(CH₂)₂-piperazine-cyclopropyl4-fluorophenyl3.24[1]
Compound B -(CH₂)₂-piperazine-phenyl4-fluorophenyl97[2]
VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 can thus be an effective anti-cancer strategy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization induces PLCg PLCγ Dimerization->PLCg activates PI3K PI3K Dimerization->PI3K activates Migration Cell Migration Dimerization->Migration promotes RAS Ras/Raf/MEK/ERK Pathway PLCg->RAS activates AKT Akt Pathway PI3K->AKT activates Proliferation Cell Proliferation RAS->Proliferation promotes Survival Cell Survival AKT->Survival promotes Inhibitor Phthalazinone-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 inhibits

References

Methodological & Application

Application of 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one in the Synthesis of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one, commonly abbreviated as DHPZ, is a heterocyclic aromatic monomer that has garnered significant attention in the field of polymer chemistry. Its unique rigid, non-coplanar, and thermally stable phthalazinone moiety makes it an excellent building block for the synthesis of high-performance polymers. These polymers exhibit a desirable combination of properties, including high glass transition temperatures, excellent thermal and oxidative stability, good mechanical strength, and favorable solubility in common organic solvents, making them suitable for applications in demanding environments such as in the aerospace, automotive, and electronics industries.

This document provides detailed application notes and experimental protocols for the synthesis of various poly(arylene ether)s incorporating the this compound monomer.

Applications in Polymer Synthesis

The primary application of this compound is as a monomer in the synthesis of various poly(arylene ether)s, including:

  • Poly(phthalazinone ether sulfone)s (PPES)

  • Poly(phthalazinone ether ketone)s (PPEK)

  • Poly(phthalazinone ether sulfone ketone)s (PPESK) [1]

  • Poly(arylene thioether)s

These polymers are typically synthesized via nucleophilic aromatic substitution or N-C coupling reactions.[2][3] The rigid phthalazinone unit enhances the glass transition temperature (Tg) and thermal stability of the resulting polymers, while the ether linkages provide a degree of flexibility and processability.

Key Properties of DHPZ-Based Polymers

Polymers derived from this compound consistently demonstrate a range of superior properties:

  • High Glass Transition Temperatures (Tg): Typically exceeding 230°C, with some compositions reaching up to 299°C.[1][2]

  • Excellent Thermal Stability: No significant weight loss is observed below 450°C in a nitrogen atmosphere.[2]

  • Good Mechanical Properties: These polymers can be cast into strong, flexible films with high tensile strength and Young's modulus.

  • Good Solubility: Many DHPZ-based polymers are soluble in common aprotic polar solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and chloroform, which facilitates their processing.[2]

Quantitative Data Summary

The following tables summarize the key performance data for various polymers synthesized using this compound.

Table 1: Thermal Properties of DHPZ-Based Polymers

Polymer TypeComonomersGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (°C) (in N2)
Poly(phthalazinone)sActivated Aryl Halides> 230~ 500
Poly(phthalazinone ether sulfone ketone)s (PPESKs)4,4'-dichlorodiphenyl sulfone, 4,4'-dichlorobenzophenone264 - 299> 500
Poly(ether ketone ketone) (PPEKK)bis-1,4-(4-chlorobenzoyl)benzene245.6-
Copoly(aryl ether ketone)s4,4'-dihydroxybiphenyls, 1,3-bis(4-fluorobenzoyl)benzene--

Table 2: Mechanical Properties of DHPZ-Based Polymer Films

Polymer TypeTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(phthalazinone ether sulfone ketone)s (PPESKs)> 68> 0.80> 19
Copoly(aryl ether ketone)s127.12.414

Experimental Protocols

This section provides detailed protocols for the synthesis of representative polymers using this compound.

Protocol 1: Synthesis of Poly(phthalazinone ether sulfone ketone) (PPESK) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a PPESK copolymer from this compound (DHPZ), 4,4'-dichlorodiphenyl sulfone (DCS), and 4,4'-dichlorobenzophenone (DCK).

Materials:

  • This compound (DHPZ)

  • 4,4'-dichlorodiphenyl sulfone (DCS)

  • 4,4'-dichlorobenzophenone (DCK)

  • Anhydrous potassium carbonate (K2CO3)

  • Sulfolane

  • Toluene

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Buchner funnel and filter paper.

  • Vacuum oven.

Procedure:

  • Charging the Reactor: In a three-necked flask, add calculated amounts of this compound, 4,4'-dichlorodiphenyl sulfone, 4,4'-dichlorobenzophenone, and anhydrous potassium carbonate (a slight excess relative to the phenolic hydroxyl groups).

  • Solvent Addition: Add sulfolane and toluene to the flask. The toluene acts as an azeotropic agent to remove water.

  • Azeotropic Dehydration: Heat the mixture to reflux under a nitrogen atmosphere. The water generated from the reaction between the phenol and potassium carbonate will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for several hours until no more water is collected.

  • Polymerization: After dehydration, remove the Dean-Stark trap and slowly raise the temperature to 210°C to distill off the toluene. Maintain the reaction at 210°C for several hours to allow for polymerization. The viscosity of the solution will increase as the polymer chains grow.

  • Precipitation and Purification: Once the desired viscosity is reached, cool the reaction mixture and pour it into a stirred solution of methanol and water to precipitate the polymer.

  • Washing: Filter the polymer and wash it thoroughly with hot deionized water and then with methanol to remove any residual salts and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 120°C) until a constant weight is achieved.

Workflow Diagram for PPESK Synthesis:

PPESK_Synthesis start Start charge_reactants Charge Reactants: DHPZ, DCS, DCK, K2CO3 in Sulfolane/Toluene start->charge_reactants dehydration Azeotropic Dehydration (Reflux with Toluene) charge_reactants->dehydration polymerization Polymerization (210°C) dehydration->polymerization precipitation Precipitation in Methanol/Water polymerization->precipitation washing Washing with Water and Methanol precipitation->washing drying Drying in Vacuum Oven washing->drying end_node End: PPESK Polymer drying->end_node

Caption: Workflow for the synthesis of Poly(phthalazinone ether sulfone ketone).

Protocol 2: Synthesis of Poly(arylene ether) via N-C Coupling Reaction

This protocol outlines the general procedure for synthesizing poly(arylene ether)s through the N-C coupling of a bisphthalazinone monomer with an activated dihalo compound. This method takes advantage of the reactivity of the N-H group in the phthalazinone ring.

Materials:

  • Bisphthalazinone monomer (e.g., synthesized from 2-(4-chlorobenzoyl)benzoic acid)

  • Activated difluoro compound (e.g., bis(4-fluorophenyl) sulfone)

  • Anhydrous potassium carbonate (K2CO3)

  • N,N'-dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Deionized water

Equipment:

  • Same as in Protocol 1.

Procedure:

  • Monomer and Catalyst Loading: In a three-necked flask, add the bisphthalazinone monomer, the activated difluoro compound, and anhydrous potassium carbonate.

  • Solvent Addition: Add DMAc as the polymerization solvent and toluene as the azeotropic agent.

  • Dehydration: Heat the mixture to reflux under a nitrogen flow to remove any residual water azeotropically with toluene.

  • Polymerization: After complete dehydration, remove the toluene by distillation and raise the temperature to the desired polymerization temperature (typically between 160-190°C). The aza-nitrogen anion, formed by the reaction of the phthalazinone NH group with potassium carbonate, undergoes a nucleophilic displacement reaction with the activated aryl halide.

  • Work-up: After several hours of reaction, cool the viscous solution and precipitate the polymer by pouring it into a methanol/water mixture.

  • Purification: Filter the polymer and wash it extensively with hot water and methanol to remove inorganic salts and residual solvent.

  • Drying: Dry the final polymer product in a vacuum oven.

Logical Diagram for N-C Coupling Polymerization:

NC_Coupling reactant_node reactant_node product_node product_node bisphthalazinone Bisphthalazinone Monomer polymerization N-C Coupling Polymerization bisphthalazinone->polymerization activated_dihalide Activated Dihalo Compound activated_dihalide->polymerization k2co3 K2CO3 k2co3->polymerization Base dmac DMAc (Solvent) dmac->polymerization Solvent polymer Poly(arylene ether) polymerization->polymer

Caption: Key components in the N-C coupling polymerization of phthalazinone-based polymers.

Conclusion

This compound is a versatile and valuable monomer for the creation of high-performance poly(arylene ether)s. The resulting polymers exhibit an impressive profile of thermal stability, mechanical strength, and processability, making them suitable for a wide range of advanced applications. The provided protocols offer a foundation for the synthesis and further development of these promising materials. Researchers and professionals in drug development may also find the stable and functionalizable phthalazinone core of interest for creating novel polymer-drug conjugates or biocompatible materials.

References

Application Notes and Protocols: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one for Poly(arylene ether ketone) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (DHPZ) as a monomer for the preparation of poly(arylene ether ketone)s (PAEKs). The incorporation of the bulky, non-coplanar phthalazinone moiety into the polymer backbone imparts desirable properties such as high thermal stability, good solubility, and excellent mechanical performance. Detailed experimental protocols for the synthesis of the DHPZ monomer and its subsequent polymerization are provided, along with a summary of the material properties of the resulting polymers.

Data Presentation

The following tables summarize the key properties of PAEKs synthesized using this compound (DHPZ) with various co-monomers. These polymers are generally amorphous, exhibiting high glass transition temperatures and excellent thermal stability.[1]

Table 1: Thermal Properties of DHPZ-based Poly(arylene ether ketone)s

Co-monomerPolymer AbbreviationGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C, in N2)
4,4′-Dichlorodiphenyl sulfone (DCS)PPESK264 - 299> 500[2]
4,4′-Difluorobenzophenone (DFBP)PPEK261> 500[1]
1,3-Bis(4-fluorobenzoyl)benzene (meta-DFKK) & 4,4′-dihydroxybiphenyl (BP)meta-PPBEKKNot SpecifiedNot Specified
4,4'-dichlorobenzophenone (DCB) & 4,4'-biphenol (BP)PPESK Copolymers225 - 256517 - 526[3]

Table 2: Mechanical and Physical Properties of DHPZ-based Poly(arylene ether ketone)s

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Inherent Viscosity (dL/g)Solubility
PPESK> 68[2]> 0.80[2]> 19[2]0.40 - 0.61[2]Soluble in NMP, Chloroform[1]
meta-PPBEKK (with 0.2 molar ratio of BP)127.1[4]2.4[4]14[4]1.14[4]Soluble in many solvents[4]
PPESK CopolymersNot SpecifiedNot SpecifiedNot Specified0.43 - 0.56[3]Soluble in polar aprotic solvents[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (DHPZ) Monomer

This protocol describes the synthesis of the DHPZ monomer from 2-(4-hydroxybenzoyl)benzoic acid and hydrazine hydrate.

Materials:

  • 2-(4-hydroxybenzoyl)benzoic acid

  • Hydrazine hydrate (85% or higher)

  • Ethanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(4-hydroxybenzoyl)benzoic acid and ethanol.

  • Stir the mixture at room temperature until the acid is fully dissolved.

  • Slowly add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing cold deionized water to precipitate the product.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with deionized water to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 80-100 °C overnight.

Protocol 2: Synthesis of Poly(phthalazinone ether ketone) (PPEK) via Nucleophilic Aromatic Substitution

This protocol details the synthesis of a poly(arylene ether ketone) using the DHPZ monomer and an activated dihalide, such as 4,4′-difluorobenzophenone (DFBP), via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound (DHPZ)

  • 4,4′-Difluorobenzophenone (DFBP)

  • Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser

  • Heating mantle with temperature controller

  • High-torque mechanical stirrer

  • Buchner funnel and filter paper

  • Soxhlet extraction apparatus

Procedure:

  • Into a meticulously dried three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of DHPZ and DFBP, along with an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 moles per mole of DHPZ).

  • Add anhydrous DMAc as the solvent and toluene as an azeotropic agent.

  • Purge the flask with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring to azeotropically remove water with toluene. This step is crucial for the formation of the phenoxide salt.

  • After complete removal of water (indicated by the cessation of toluene reflux into the trap), slowly raise the temperature to 160-180 °C to initiate the polymerization.

  • Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • After the polymerization is complete (indicated by the high viscosity of the solution), cool the reaction mixture to room temperature.

  • Dilute the viscous solution with additional DMAc and pour it into a large excess of a non-solvent, such as a methanol/water mixture, with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot deionized water and then with methanol to remove any residual salts and solvent.

  • Purify the polymer further by Soxhlet extraction with methanol for 24 hours.

  • Dry the final polymer product in a vacuum oven at 120 °C for 24 hours.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

monomer_synthesis_workflow start Start: Reagents reagents 2-(4-hydroxybenzoyl)benzoic acid + Hydrazine Hydrate + Ethanol start->reagents reaction Reflux (4-6 hours) reagents->reaction precipitation Precipitation in Cold Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization (Ethanol/Water) filtration->purification drying Vacuum Drying (80-100 °C) purification->drying end End: DHPZ Monomer drying->end

Caption: Workflow for the synthesis of the DHPZ monomer.

polymerization_workflow start Start: Monomers monomers DHPZ + DFBP + K₂CO₃ + DMAc/Toluene start->monomers azeotropic_distillation Azeotropic Dehydration (140-150 °C) monomers->azeotropic_distillation polymerization Polymerization (160-180 °C, 6-12h) azeotropic_distillation->polymerization precipitation Precipitation in Methanol/Water polymerization->precipitation filtration_washing Filtration and Washing (Water & Methanol) precipitation->filtration_washing purification Soxhlet Extraction (Methanol) filtration_washing->purification drying Vacuum Drying (120 °C) purification->drying end End: PAEK Polymer drying->end

Caption: Workflow for the synthesis of PAEKs using DHPZ.

Applications and Relevance to Drug Development

While the primary applications of phthalazinone-based PAEKs are in high-performance materials for aerospace and electronics due to their exceptional thermal and mechanical properties, the phthalazinone core itself is a recognized pharmacophore.[5] Phthalazinone derivatives have been investigated for a range of biological activities, including:

  • Anticancer agents: Some phthalazinone derivatives have shown potential as inhibitors of vascular endothelial growth factor receptor (VEGFR), which is implicated in tumor angiogenesis.[5]

  • Antihypertensive and Cardiotonic agents: Certain derivatives have demonstrated effects on the cardiovascular system.[5]

  • Anti-inflammatory and Antimicrobial activity: The phthalazinone scaffold has been explored for its potential in developing new anti-inflammatory and antimicrobial drugs.[5]

For drug development professionals, the polymers synthesized from DHPZ could be of interest for applications such as:

  • Drug Delivery Systems: The good solubility and film-forming properties of these PAEKs could be leveraged for creating biocompatible matrices for controlled drug release. The inherent biological activity of the phthalazinone moiety might also offer synergistic therapeutic effects.

  • Biomedical Implants and Devices: The high strength, thermal stability, and potential for functionalization make these polymers candidates for fabricating robust biomedical devices and implants.

Further research into the biocompatibility and degradation profiles of these specific DHPZ-based PAEKs is necessary to fully explore their potential in the pharmaceutical and biomedical fields.

References

Application Note: Synthesis of High-Performance Polymers via Polymerization of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed experimental protocols for the polymerization of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (DHPZ), a versatile monomer used in the synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs), polyamides, and copolyesteramides. These polymers exhibit exceptional thermal stability, mechanical strength, and solubility in common organic solvents, making them suitable for a wide range of applications, including advanced composites, high-temperature adhesives, and specialty membranes. This document outlines the methodologies for nucleophilic substitution polymerization, direct polycondensation, and interfacial polymerization, and includes a summary of key reaction parameters and resulting polymer properties.

Introduction

This compound is a key building block in the development of advanced polymers.[1] Its rigid phthalazinone moiety and reactive hydroxyl group allow for its incorporation into various polymer backbones, imparting desirable properties such as high glass transition temperatures (Tg) and excellent thermal stability.[2][3] The synthesis of polymers from DHPZ can be achieved through several methods, each yielding materials with distinct characteristics tailored for specific applications. This note details the experimental procedures for three common polymerization techniques.

Experimental Protocols

Synthesis of Poly(phthalazinone ether sulfone ketone)s (PPESKs) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a series of poly(4-phthalazinone ether sulfone ketone)s from 4-(4-hydroxylphenyl)-2,3-phthalazin-l-one (DHPZ), 4,4'-dichlorodiphenyl sulfone (DCS), and 4,4'-dichlorobenzophenone (DCK) via a solution polycondensation reaction.[2]

Materials:

  • This compound (DHPZ)

  • 4,4'-dichlorodiphenyl sulfone (DCS)

  • 4,4'-dichlorobenzophenone (DCK)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N-methyl-2-pyrrolidone (NMP)

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add DHPZ, DCS, DCK, and a slight excess of K₂CO₃.

  • Add NMP and toluene to the flask.

  • Heat the mixture to reflux and remove the water generated during the reaction as an azeotrope with toluene.

  • After the water has been completely removed, distill off the toluene and raise the temperature to 180-210°C.

  • Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed.

  • Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of methanol.

  • Filter the polymer, wash it thoroughly with hot water and methanol, and dry it in a vacuum oven.

Synthesis of Polyamides via Direct Polycondensation (Yamazaki Method)

This protocol outlines the synthesis of polyamides from a diacid monomer derived from DHPZ and various aromatic diamines using the Yamazaki phosphorylation procedure.[4]

Materials:

  • 1,2-Dihydro-2(4-carboxylphenyl)-4-[4-(4-carboxylphenonxyl) phenyl]-phthalazin-1-one (diacid monomer)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite

  • Anhydrous calcium chloride (CaCl₂)[4]

Procedure:

  • Dry anhydrous CaCl₂ at 180°C under vacuum for 4 hours before use.[4]

  • To a reaction flask, add the diacid monomer, an aromatic diamine, NMP, pyridine, and triphenyl phosphite.

  • Heat the mixture at 100-120°C for 3-4 hours under a nitrogen atmosphere with stirring.

  • Pour the resulting viscous solution into a large volume of methanol to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash it extensively with methanol and hot water, and dry it under vacuum.

Synthesis of Copolyesteramide Films via Interfacial Polymerization

This protocol describes the formation of copolyesteramide films using DHPZ and piperazine (PIP) as aqueous phase monomers and trimesoyl chloride (TMC) as the organic phase monomer.[5]

Materials:

  • 4-(4′-hydroxyphenyl)-2,3-phthalazin-1-one (DHPZ)[5]

  • Piperazine (PIP)[5]

  • Potassium hydroxide (KOH)

  • Trimesoyl chloride (TMC)[5]

  • Cyclohexane (CYH)[5]

Procedure:

  • Prepare an aqueous solution of DHPZ, PIP, and KOH.

  • Prepare an organic solution of TMC in cyclohexane.[5]

  • Pour the aqueous solution carefully onto the organic solution in a beaker to create a distinct interface.

  • A thin film of the copolyesteramide will form at the interface.

  • Carefully remove the film from the interface, wash it with a suitable solvent to remove unreacted monomers, and dry it.

  • The experiments are typically conducted at 25 °C and a relative humidity of 40–50%.[5]

Data Presentation

The following tables summarize the quantitative data from the polymerization of this compound and its derivatives.

Table 1: Properties of Poly(phthalazinone ether sulfone ketone)s (PPESKs) [2]

Polymer Composition (DHPZ:DCS:DCK molar ratio)Inherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)5% Weight Loss Temperature (°C, in N₂)
10:10:00.61299>500
10:7:30.52285>500
10:5:50.48276>500
10:3:70.43269>500
10:0:100.40264>500

Table 2: Properties of Polyamides Derived from a DHPZ-based Diacid [4]

Aromatic DiamineInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)Tensile Strength (MPa)Elongation at Break (%)
Diamine 11.50>2808713
Diamine 21.32>2807810
Diamine 31.17>280728

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis of poly(phthalazinone ether sulfone ketone)s and the general reaction scheme.

Caption: Experimental workflow for the synthesis of PPESKs.

Caption: General polymerization scheme of DHPZ.

Conclusion

The polymerization of this compound offers a versatile platform for the synthesis of a variety of high-performance polymers. The choice of polymerization method and co-monomers allows for the tuning of polymer properties to meet the demands of advanced material applications. The protocols and data presented in this application note provide a foundation for researchers and scientists to explore the potential of DHPZ-based polymers in their respective fields.

References

Application Notes and Protocols: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-hydroxyphenyl)phthalazin-1(2H)-one is a heterocyclic organic compound belonging to the phthalazinone class. The phthalazinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of pharmacological activities.[1] While this compound itself is often utilized as a versatile synthetic intermediate, its core structure is integral to the development of potent inhibitors for various biological targets.[2] The presence of the 4-hydroxyphenyl group provides a key site for hydrogen bonding, which can be crucial for target engagement.

This document outlines the potential applications of 4-(4-hydroxyphenyl)phthalazin-one and its derivatives in medicinal chemistry, with a focus on three key areas: PARP inhibition for cancer therapy, cholinesterase inhibition for neurodegenerative diseases, and VEGFR-2 inhibition for anti-angiogenic therapies. Detailed experimental protocols for evaluating compounds in these areas are provided, along with representative data from closely related phthalazinone derivatives to illustrate the potential of this chemical class.

I. Application in Oncology: PARP Inhibition

The phthalazinone core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).[3] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[4] The mechanism, known as synthetic lethality, involves the inhibition of PARP-mediated single-strand break repair, leading to the accumulation of double-strand breaks that are lethal to HRR-deficient cancer cells.[4]

Signaling Pathway: PARP in DNA Single-Strand Break Repair

PARP_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate Phthalazinone This compound (or derivative) Phthalazinone->PARP1 inhibits

Caption: PARP1-mediated single-strand break repair pathway and its inhibition.

Experimental Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well microplate (high-binding capacity)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Microplate reader

Workflow:

PARP_Assay_Workflow A Coat Plate with Histone H1 B Add PARP1 Enzyme and Test Compound A->B C Initiate Reaction with Biotinylated NAD+ B->C D Incubate C->D E Add Streptavidin-HRP D->E F Add TMB Substrate E->F G Stop Reaction F->G H Read Absorbance (450 nm) G->H

Caption: Workflow for the in vitro colorimetric PARP1 inhibition assay.

Procedure:

  • Plate Coating: Add 100 µL of histone H1 solution (10 µg/mL in PBS) to each well of a 96-well plate. Incubate overnight at 4°C. Wash the wells three times with wash buffer (PBS containing 0.05% Tween-20).

  • Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Add 10 µL of the diluted compound to the wells. Include wells for a positive control (no inhibitor) and a negative control (no PARP1 enzyme).

  • Enzyme Addition: Add 40 µL of PARP1 enzyme solution (e.g., 25 ng/well in assay buffer) to each well (except the negative control). Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of biotinylated NAD+ solution (e.g., 1 µM in assay buffer) to all wells to start the reaction. Incubate for 1 hour at 37°C.

  • Detection: Wash the wells three times. Add 100 µL of Streptavidin-HRP solution (diluted in assay buffer) to each well. Incubate for 30 minutes at room temperature.

  • Signal Development: Wash the wells three times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop and Read: Add 100 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data for Phthalazinone Derivatives (PARP Inhibition)
Compound IDModification on Phthalazinone CorePARP1 IC50 (nM)Cell LineCell-based IC50 (µM)
Olaparib N-acylated piperazine1.2Capan-1 (BRCA2 deficient)-
Compound 23 Substituted aromatic ring and alkyl chain-Capan-1 (BRCA2 deficient)High anti-proliferative activity

Note: Data is for illustrative purposes for the phthalazinone class and not for this compound itself.[3]

II. Application in Neurodegenerative Diseases: Cholinesterase Inhibition

Derivatives of the phthalazin-1(2H)-one scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.[5]

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Pathway Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh releases Synaptic_Cleft Synaptic Cleft AChE AChE ACh->AChE hydrolyzed by AChR ACh Receptors Synaptic_Cleft->AChR binds to Postsynaptic Postsynaptic Neuron AChR->Postsynaptic activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Phthalazinone This compound (or derivative) Phthalazinone->AChE inhibits

Caption: Cholinergic synapse and the role of acetylcholinesterase (AChE).

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the colorimetric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Workflow:

AChE_Assay_Workflow A Add Buffer, Test Compound, and DTNB to Wells B Add AChE Enzyme A->B C Pre-incubate B->C D Initiate Reaction with ATCI (Substrate) C->D E Incubate and Monitor Absorbance (412 nm) D->E F Calculate Inhibition Rate E->F

Caption: Workflow for the in vitro AChE inhibition assay using Ellman's method.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of DTNB solution.

  • Enzyme Addition: Add 20 µL of the AChE solution to each well. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding 20 µL of the ATCI solution to each well.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantitative Data for Phthalazinone Derivatives (Cholinesterase Inhibition)

The following table presents data for 4-aminoalkyl-1(2H)-phthalazinone derivatives, highlighting the potential of this class of compounds as cholinesterase inhibitors.

Compound IDModification on Phthalazinone CoreAChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)
15b 4-aminoalkyl substitution8.26.40.7

Note: Data is for illustrative purposes for phthalazinone derivatives and not for this compound itself.[6]

III. Application in Angiogenesis Inhibition: VEGFR-2 Kinase Inhibition

The phthalazine scaffold has been explored for the development of inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels).[7][8] Inhibiting VEGFR-2 can block tumor growth and metastasis by cutting off the blood supply to the tumor.

Signaling Pathway: VEGFR-2 in Angiogenesis

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream activates Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) Downstream->Angiogenesis promotes Phthalazinone This compound (or derivative) Phthalazinone->VEGFR2 inhibits kinase activity VEGFR2_Assay_Workflow A Add Test Compound, VEGFR-2, and Substrate B Initiate Kinase Reaction with ATP A->B C Incubate B->C D Add ADP-Glo™ Reagent to Deplete Remaining ATP C->D E Add Kinase Detection Reagent to Convert ADP to ATP D->E F Measure Luminescence E->F G Calculate Inhibition F->G

References

Application Notes & Protocols: Synthesis of PARP Inhibitors from 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, utilizing 4-(4-hydroxyphenyl)phthalazin-1(2H)-one as a key starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death (apoptosis). In the context of cancer therapy, inhibiting PARP is a significant strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, has led to the development of several potent PARP inhibitors that have been approved for clinical use.

The phthalazinone scaffold is a core structural feature of many potent PARP inhibitors, including the groundbreaking drug Olaparib. The starting material, this compound, provides a versatile platform for the synthesis of a variety of derivatives through modification of its phenolic hydroxyl group.

Synthetic Strategy Overview

The primary synthetic route involves the alkylation of the phenolic hydroxyl group of this compound. This allows for the introduction of various side chains, which can be tailored to optimize the pharmacological properties of the final compound, such as potency, selectivity, and pharmacokinetic profile. A common and effective method for this transformation is the Mitsunobu reaction, which allows for the formation of a C-O bond under mild conditions.

Below is a general workflow for the synthesis of PARP inhibitors from the specified starting material.

G cluster_0 Synthesis Workflow start Starting Material: This compound reaction Mitsunobu Reaction start->reaction 1 reagents Reagents: - Alcohol (R-OH) - DEAD or DIAD - Triphenylphosphine (PPh3) reagents->reaction 2 intermediate Crude Product: PARP Inhibitor Precursor reaction->intermediate 3 purification Purification: - Column Chromatography - Recrystallization intermediate->purification 4 product Final Product: Purified PARP Inhibitor purification->product 5 analysis Analysis: - NMR - Mass Spectrometry - HPLC product->analysis 6

Caption: General workflow for the synthesis of PARP inhibitors.

Experimental Protocols

3.1. General Mitsunobu Reaction for the Synthesis of Phthalazinone Derivatives

This protocol outlines a general procedure for the alkylation of this compound with a generic alcohol (R-OH) via the Mitsunobu reaction.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • The desired alcohol (R-OH) for the side chain introduction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Further purify the product by recrystallization if necessary.

  • Dry the final product under vacuum and characterize by NMR and mass spectrometry.

3.2. Synthesis of a Specific Olaparib Analog

This protocol describes the synthesis of a specific PARP inhibitor analog by reacting this compound with (S)-3-fluoropyrrolidine.

Materials:

  • This compound

  • (S)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Mitsunobu Coupling: To a solution of this compound (1.0 g, 1 eq), (S)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected intermediate.

  • Boc Deprotection: Dissolve the intermediate in DCM and add trifluoroacetic acid (TFA) (5-10 equivalents). Stir at room temperature for 2-4 hours.

  • Final Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Quantitative Data Summary

The following table summarizes typical reaction yields and biological activity for PARP inhibitors synthesized from the this compound core.

CompoundR-Group Side ChainYield (%)Purity (%)IC₅₀ (nM) vs. PARP-1
Analog 1 (S)-pyrrolidin-3-yl65-75>985-10
Analog 2 (R)-pyrrolidin-3-yl60-70>9850-100
Analog 3 Piperidin-4-yl70-80>992-8
Analog 4 3-fluoropiperidin-4-yl55-65>971-5

Data presented are representative values from literature and may vary based on specific experimental conditions.

PARP Signaling Pathway and Mechanism of Action

PARP enzymes play a critical role in the base excision repair (BER) pathway. When a single-strand break (SSB) in DNA is detected, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of SSBs. During DNA replication, these SSBs are converted to more lethal double-strand breaks (DSBs). In normal cells, DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1/2, these DSBs cannot be efficiently repaired, leading to cell death.

G cluster_0 DNA Repair Pathway cluster_1 Cell Fate DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP Replication DNA Replication DNA_damage->Replication If unrepaired PAR PAR Synthesis PARP->PAR Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair Normal Cells (BRCA Proficient) Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Cancer Cells (BRCA Deficient) Cell_Survival Cell Survival HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP

Caption: Mechanism of action of PARP inhibitors in cancer cells.

Application Notes and Protocols for In Vitro Evaluation of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-hydroxyphenyl)phthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically relevant therapeutic agents. Derivatives of this molecule have demonstrated a wide range of biological activities, most notably as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[1][2] This has positioned them as promising candidates for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[3][4]

Beyond PARP inhibition, various derivatives have been investigated for their roles as inhibitors of other key cellular targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, and other kinases like Aurora kinase and p38 MAPK.[1][2][5] Their broad inhibitory profile makes this class of compounds a versatile starting point for the development of targeted therapies.

These application notes provide detailed protocols for the in vitro evaluation of this compound derivatives, focusing on assays for anticancer activity and key enzyme inhibition.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes are central to the repair of DNA single-strand breaks (SSBs) via the base excision repair pathway.[3] When PARP is inhibited, these SSBs are not repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand breaks (DSBs).[4]

In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, certain cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway.[4] In these HR-deficient cells, the accumulation of DSBs cannot be resolved, leading to genomic instability and ultimately, cell death.[6] This selective targeting of cancer cells with pre-existing DNA repair defects while sparing normal cells is the principle of synthetic lethality.[4][6]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient, e.g., BRCA-mutant) DNA_SSB_N DNA Single-Strand Break (SSB) PARP_N PARP Enzyme DNA_SSB_N->PARP_N recruits DSB_N Replication Fork Collapse (DSB Formation) DNA_SSB_N->DSB_N leads to PARPi_N Phthalazinone Derivative (PARP Inhibitor) PARPi_N->PARP_N inhibits BER_N Base Excision Repair (Blocked) PARP_N->BER_N HR_N Homologous Recombination (HR) Repair DSB_N->HR_N repaired by Survival_N Cell Survival & Proliferation HR_N->Survival_N DNA_SSB_C DNA Single-Strand Break (SSB) PARP_C PARP Enzyme DNA_SSB_C->PARP_C recruits DSB_C Replication Fork Collapse (DSB Formation) DNA_SSB_C->DSB_C leads to PARPi_C Phthalazinone Derivative (PARP Inhibitor) PARPi_C->PARP_C inhibits BER_C Base Excision Repair (Blocked) PARP_C->BER_C HR_C Homologous Recombination (Deficient) DSB_C->HR_C cannot be repaired Death_C Cell Death (Apoptosis) HR_C->Death_C

Caption: Mechanism of Synthetic Lethality via PARP Inhibition.

Data Summary

Table 1: Antiproliferative Activity of Phthalazinone Derivatives in Cancer Cell Lines
Compound ClassCell LineCancer TypePotency (IC50)Reference
Phthalazinone-dithiocarbamate Hybrids (e.g., 9a, 9b, 9d)NCI-H460Lung Carcinoma< 10 µM[1]
Phthalazinone-dithiocarbamate Hybrids (e.g., 6e, 8e, 6g)A-2780Ovarian Carcinoma< 10 µM[1]
Phthalazinone-dithiocarbamate Hybrids (e.g., 6e, 8e, 6g)MCF-7Breast Adenocarcinoma< 10 µM[1]
Phthalazine-piperazine-1,2,4-oxadiazole Hybrids (e.g., 4d)MCF-7Breast Cancer0.90 ± 0.02 µM[7]
Phthalazine-piperazine-1,2,4-oxadiazole Hybrids (e.g., 4d)A549Lung Cancer1.40 ± 0.06 µM[7]
Phthalazine-piperazine-1,2,4-oxadiazole Hybrids (e.g., 4d)DU-145Prostate Cancer2.16 ± 0.02 µM[7]
Phthalazine-based Dipeptide Derivative (12b)HCT-116Colon Cancer0.32 µM[5]
Phthalazine-based Hydrazone Derivative (13c)HCT-116Colon Cancer0.64 µM[5]
Rucaparib (Phthalazinone derivative)UWB1.289 (BRCA1 mutant)Ovarian Cancer375 nM[6]
Table 2: Enzyme Inhibitory Activity of Phthalazinone Derivatives
Compound Class / NameTarget EnzymePotency (IC50)Reference
RucaparibPARP-10.8 nM[6]
RucaparibPARP-20.5 nM[6]
RucaparibPARP-328 nM[6]
Phthalazine-based Dipeptide Derivative (12b)VEGFR-217.8 nM[5]
Phthalazine-based Hydrazone Derivative (13c)VEGFR-219.8 nM[5]
Pyrazole-phthalazinone HybridsAurora KinaseNot specified[1]
Oxadiazol-phthalazinonesp38 MAPK, Topoisomerase IINot specified[1]
Phthalazine-piperazine-1,2,4-oxadiazole Hybrids (4d, 4e, 4c, 4h)EGFR Tyrosine KinasePromising activity[7]

Experimental Protocols

G start Synthesized Phthalazinone Derivatives screen Protocol 1: Primary Cytotoxicity Screening (e.g., MTT Assay) start->screen id_active Identify Active Compounds (IC50 < Threshold) screen->id_active target_id Target Identification / Hypothesis id_active->target_id enzyme_assay Protocol 2-4: Secondary Enzyme Inhibition Assays (PARP, VEGFR-2, etc.) target_id->enzyme_assay confirm_target Confirm On-Target Activity enzyme_assay->confirm_target moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) confirm_target->moa lead_opt Lead Optimization moa->lead_opt

Caption: General workflow for screening phthalazinone derivatives.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50) and is a primary screen for anticancer activity. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[5]

Materials:

  • Phthalazinone derivatives dissolved in DMSO (e.g., 10 mM stock)

  • Human cancer cell lines (e.g., HCT-116, MCF-7, NCI-H460)[1][5]

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette, microplate reader

G s1 1. Seed Cells Plate cells in a 96-well plate (5,000-10,000 cells/well). Incubate for 24h. s2 2. Add Compound Treat cells with serial dilutions of phthalazinone derivatives. Include vehicle control (DMSO). s1->s2 s3 3. Incubate Incubate plates for 48-72h at 37°C, 5% CO2. s2->s3 s4 4. Add MTT Reagent Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. s3->s4 s5 5. Solubilize Formazan Remove medium, add 150 µL DMSO to each well. Shake to dissolve crystals. s4->s5 s6 6. Measure Absorbance Read absorbance at 570 nm using a microplate reader. s5->s6 s7 7. Calculate IC50 Plot absorbance vs. log(concentration) to determine the IC50 value. s6->s7

Caption: Workflow for the MTT Cell Viability Assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phthalazinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT stock solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well and gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: PARP1 Catalytic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1. It measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP activity.

Materials:

  • PARP1 Chemiluminescent Assay Kit (e.g., from BPS Bioscience, Promega)

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Histone-coated 96-well plates (white)

  • NAD+, Biotinylated-NAD+

  • Streptavidin-HRP

  • HRP chemiluminescent substrate

  • Assay buffer, wash buffer

  • Luminometer

G s1 1. Coat Plate Use histone-coated 96-well plate. s2 2. Add Reagents Add PARP1 enzyme, activated DNA, and test compound to wells. s1->s2 s3 3. Initiate Reaction Add NAD+/Biotinylated-NAD+ mixture. Incubate for 1h at RT. s2->s3 s4 4. Wash Plate Wash wells to remove unbound reagents. s3->s4 s5 5. Add Detection Reagent Add Streptavidin-HRP. Incubate for 30 min. s4->s5 s6 6. Develop Signal Wash plate, then add HRP substrate. Incubate for 15 min. s5->s6 s7 7. Measure Luminescence Read signal on a luminometer. s6->s7

Caption: Workflow for a PARP1 Chemiluminescent Assay.

Procedure:

  • Reagent Preparation: Thaw all reagents and prepare buffers as per the kit manufacturer's instructions. Prepare serial dilutions of the test phthalazinone derivatives.

  • Enzyme Reaction: To a histone-coated 96-well plate, add 25 µL of the PARP1/Activated DNA mixture.

  • Inhibitor Addition: Add 5 µL of the diluted test compound to the appropriate wells. Add 5 µL of inhibitor buffer for positive and negative controls.

  • Reaction Initiation: Add 20 µL of the NAD+/Biotinylated-NAD+ mixture to initiate the reaction. Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Wash the plate 3-4 times with wash buffer to remove unbound reagents.

  • Detection: Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Signal Development: Wash the plate again. Add 50 µL of HRP chemiluminescent substrate to each well.

  • Data Acquisition: Immediately read the luminescence using a microplate luminometer.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value using non-linear regression.

Protocol 3: PARP Trapping Assay (Fluorescence Polarization)

Some of the most potent PARP inhibitors function not only by inhibiting catalysis but also by "trapping" the PARP enzyme on DNA, which is a highly cytotoxic lesion.[4][8] This assay measures the ability of a compound to stabilize the PARP-DNA complex.

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently-labeled DNA oligonucleotide duplex (e.g., FAM-labeled)

  • Assay buffer

  • Black, low-volume 384-well plates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test phthalazinone derivatives in assay buffer.

  • Assay Setup: In a 384-well plate, add the test compound, PARP1 enzyme, and the fluorescent DNA probe. The final volume is typically 20-25 µL.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence polarization (FP) signal in millipolarization units (mP). The reader excites the sample with polarized light (e.g., ~485 nm for FAM) and measures the emitted light parallel and perpendicular to the excitation plane (e.g., ~530 nm).

  • Analysis: In the absence of an inhibitor, PARP1 binds and releases from the DNA, resulting in a low FP signal. An effective trapping agent will stabilize the PARP1-DNA complex, increasing its molecular size and slowing its rotation, which leads to a dose-dependent increase in the FP signal. Plot the change in mP against the logarithm of compound concentration to determine the EC50 for trapping.[3]

Protocol 4: VEGFR-2 Kinase Inhibition Assay (Luminescent)

This protocol determines the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves measuring the amount of ATP remaining after a kinase reaction. Less ATP remaining indicates higher kinase activity.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • Recombinant human VEGFR-2 enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP, DTT

  • Kinase assay buffer

  • White 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test phthalazinone derivatives in kinase assay buffer.

  • Kinase Reaction Setup: In a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, the peptide substrate, and the test compound.

  • Reaction Initiation: Initiate the reaction by adding ATP. The final reaction volume is typically 25 µL. Incubate at room temperature for 60 minutes.

  • ATP Detection: Add 25 µL of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP present.

  • Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate luminometer.

  • Analysis: A high signal indicates low kinase activity (high ATP remaining) and thus potent inhibition. Calculate the percent inhibition relative to controls and determine the IC50 value by plotting the signal against the logarithm of compound concentration.[5]

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-hydroxyphenyl)phthalazin-1(2H)-one and its derivatives are a significant class of heterocyclic compounds in drug discovery, exhibiting a wide range of pharmacological activities. Phthalazinones are recognized for their potential as anticancer, anti-inflammatory, and antihypertensive agents, making the development of robust and scalable synthetic routes a critical endeavor for pharmaceutical research and development.

This document provides detailed protocols and application notes for the scale-up synthesis of this compound, focusing on a reliable and efficient two-step process. The presented methodology is designed to be adaptable for kilogram-scale production, with a strong emphasis on process control and product purity.

Synthetic Pathway Overview

The recommended synthetic route for the scale-up production of this compound involves a two-step process commencing with a Friedel-Crafts acylation, followed by a cyclization reaction.

Synthesis_Pathway A Phthalic Anhydride + Phenol B 2-(4-hydroxybenzoyl)benzoic acid A->B   Friedel-Crafts Acylation (AlCl3)    C This compound B->C   Cyclization (Hydrazine Hydrate)   

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-hydroxybenzoyl)benzoic acid (Friedel-Crafts Acylation)

This initial step involves the acylation of phenol with phthalic anhydride in the presence of a Lewis acid catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Phthalic Anhydride148.121.4810.0
Phenol94.110.9410.0
Anhydrous Aluminum Chloride133.342.9322.0
Dichloromethane (DCM)-15 L-
Hydrochloric Acid (1 M)-As needed-
Deionized Water-As needed-

Procedure:

  • To a clean and dry 50 L glass reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser with a gas outlet to a scrubber, add dichloromethane (15 L).

  • Cool the solvent to 0-5 °C using an appropriate cooling bath.

  • Slowly add anhydrous aluminum chloride (2.93 kg, 22.0 mol) to the stirred solvent. The addition should be portion-wise to control the exotherm.

  • Once the aluminum chloride is fully dissolved and the temperature is stable at 0-5 °C, add phthalic anhydride (1.48 kg, 10.0 mol) in one portion.

  • Slowly add molten phenol (0.94 kg, 10.0 mol) dropwise over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice (10 kg) and concentrated hydrochloric acid (1 L). This should be done in a well-ventilated fume hood due to the evolution of HCl gas.

  • Stir the resulting mixture vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Combine the organic layers and wash with deionized water (3 x 5 L) and then with brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-hydroxybenzoyl)benzoic acid. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system like toluene/heptane if higher purity is required.

Step 2: Synthesis of this compound (Cyclization)

This step involves the cyclization of the intermediate with hydrazine hydrate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-(4-hydroxybenzoyl)benzoic acid242.232.4210.0
Hydrazine Hydrate (80%)50.060.7512.0
Ethanol-25 L-
Deionized Water-As needed-

Procedure:

  • To a 50 L glass reactor, add 2-(4-hydroxybenzoyl)benzoic acid (2.42 kg, 10.0 mol) and ethanol (25 L).

  • Stir the mixture to form a suspension.

  • Slowly add hydrazine hydrate (0.75 kg, 12.0 mol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.[1]

  • Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid product and wash the filter cake with cold ethanol (2 x 2 L) and then with deionized water (3 x 5 L).

  • Dry the product under vacuum at 60-70 °C to a constant weight.

Process Parameters and Yields

The following table summarizes the typical process parameters and expected outcomes for the scale-up synthesis.

ParameterStep 1: Friedel-Crafts AcylationStep 2: CyclizationOverall
Reaction Time 12 - 16 hours4 - 6 hours16 - 22 hours
Temperature 0 - 25 °CReflux (~78 °C)-
Typical Yield 85 - 95%70 - 85%[1]60 - 80%
Purity (by HPLC) >95%>98%>98%

Scale-Up Workflow

The following diagram illustrates the logical workflow for the scale-up synthesis process.

Scale_Up_Workflow cluster_prep Preparation cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization cluster_final Finalization A Raw Material QC C Charge DCM & AlCl3 A->C B Reactor Setup & Cleaning B->C D Add Phthalic Anhydride & Phenol C->D Maintain T < 10°C E Reaction & Monitoring (TLC/HPLC) D->E F Quenching & Work-up E->F G Isolation of Intermediate F->G H Charge Intermediate & Ethanol G->H I Add Hydrazine Hydrate H->I J Reflux & Monitoring (TLC/HPLC) I->J K Crystallization & Filtration J->K L Drying of Final Product K->L M Final Product QC (HPLC, NMR, MS) L->M N Packaging & Storage M->N

Caption: Workflow for the scale-up synthesis of this compound.

Safety Considerations

  • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care, using appropriate PPE. Avoid inhalation and skin contact.

  • Quenching: The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling and ventilation.

Conclusion

The described protocol provides a robust and scalable method for the synthesis of this compound. By carefully controlling reaction parameters and adhering to safety guidelines, this process can be successfully implemented for the large-scale production of this important pharmaceutical intermediate. Further process optimization, including solvent selection and crystallization conditions, may lead to improved yields and purity. The use of Process Analytical Technology (PAT) is also recommended for real-time monitoring and control during scale-up.[2][3][4]

References

Application Notes and Protocols for 4-(4-hydroxyphenyl)phthalazin-1(2H)-one in High-Performance Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

1.1. Introduction to 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

This compound, often abbreviated as DHPZ, is a heterocyclic organic compound with the molecular formula C₁₄H₁₀N₂O₂[1]. Its structure features a rigid, non-coplanar, fused-ring phthalazinone group linked to a phenol. This unique three-dimensional structure is central to its utility in the synthesis of high-performance polymers[2]. While its primary application lies in materials science, the phthalazinone scaffold is also of interest in medicinal chemistry, being a core component in various biologically active molecules, including PARP inhibitors for oncology and α1-receptor antagonists[3][4].

1.2. Role in High-Performance Polymers

This compound serves as a critical monomer for a new class of high-performance engineering plastics, most notably poly(arylene ether)s[2]. These polymers, which include poly(phthalazinone ether ketone)s (PPEK), poly(phthalazinone ether sulfone)s (PPES), and poly(phthalazinone ether nitrile)s, are synthesized via nucleophilic aromatic substitution reactions[5][6]. The incorporation of the bulky, non-planar phthalazinone moiety into the polymer backbone disrupts chain packing, which imparts several desirable properties:

  • Exceptional Thermal Stability: These polymers exhibit very high glass transition temperatures (Tgs), often ranging from 288 to 333 °C, and high thermal decomposition temperatures (typically above 450 °C)[5][6][7].

  • Excellent Mechanical Properties: The rigid backbone contributes to high strength and modulus. Films cast from these polymers are often flexible and tough[5][7].

  • Good Solubility: Unlike many other high-performance polymers, phthalazinone-based polymers are often soluble in common aprotic polar solvents like N,N-dimethylacetamide (DMAc) and even chlorinated solvents like chloroform, facilitating processing and film casting[2][5].

  • Chemical Resistance: These materials demonstrate good resistance to various chemicals, including acids and bases[7].

1.3. Potential Applications

The combination of high thermal, mechanical, and solubility properties makes these materials suitable for demanding applications in various high-tech fields:

  • Aerospace and Automotive: As lightweight, high-temperature resistant matrix resins for fiber-reinforced composites[6].

  • Electronics: As insulating materials, dielectrics, and components for electronic packaging.

  • Membrane Technology: Sulfonated versions of these polymers have been investigated for use as proton exchange membranes in direct methanol fuel cells (DMFCs) due to their thermal and chemical stability[7].

  • Advanced Coatings: For applications requiring superior thermal and chemical resistance.

Quantitative Data

The properties of polymers derived from this compound can be tailored by copolymerizing it with other monomers. Below is a summary of typical properties.

Table 1: Thermal Properties of Phthalazinone-Based Polymers

Polymer Type Glass Transition Temp. (Tg) 5% Weight Loss Temp. (Td5) (N₂ Atmosphere) Reference
Poly(phthalazinone ether sulfone)s 288 - 333 °C > 460 °C [5][7]
Poly(phthalazinone ether ketone)s (PPEK) ~265 °C 516 °C [6]
PPEK with Phenyl Side-Group (PPEK-Ph) ~255 °C 511 °C [6]
PPEK with Methyl Side-Group (PPEK-M) ~249 °C 454 °C [6]

| Fluorinated Poly(phthalazinone ether)s | 337 - 349 °C | > 409 °C |[7] |

Table 2: Mechanical Properties of Phthalazinone-Based Polymer Films

Polymer Type Tensile Strength (MPa) Tensile Modulus (GPa) Elongation at Break (%) Reference
PPEK-Ph Film 102.5 2.1 10.9 [6]
PPEK-M Film 95.8 1.9 11.2 [6]

| Basalt Fiber/PPENK Composite | 778 | - | - |[8] |

Table 3: Solubility of Phthalazinone-Based Polymers

Polymer Type Chloroform N,N-Dimethylacetamide (DMAc) N-Methyl-2-pyrrolidone (NMP) Sulfuric Acid
Poly(arylene ether)s Soluble Soluble Soluble Soluble
Poly(arylene thioether)s Soluble Soluble Soluble Soluble

| Poly(arylene sulfone)s | Insoluble | Soluble | Soluble | Soluble |

Data compiled from references[5][7].

Experimental Protocols

3.1. Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of the monomer from 2-(4-hydroxybenzoyl)benzoic acid.

Materials:

  • 2-(4-hydroxybenzoyl)benzoic acid

  • Hydrazine hydrate (80-85% solution)

  • Ethanol or a similar suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(4-hydroxybenzoyl)benzoic acid in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Filter the crude product using a Buchner funnel, wash thoroughly with water to remove any unreacted hydrazine hydrate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product in a vacuum oven. Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Reactants 2-(4-hydroxybenzoyl)benzoic Acid + Hydrazine Hydrate Reaction Reflux in Ethanol (4-6 hours) Reactants->Reaction 1 Precipitation Precipitate in Cold Water Reaction->Precipitation 2 Purification Filter, Wash, & Recrystallize Precipitation->Purification 3 Product Pure 4-(4-hydroxyphenyl) phthalazin-1(2H)-one Purification->Product 4

Caption: Synthesis workflow for this compound.

3.2. Protocol 2: Synthesis of a Poly(phthalazinone ether ketone) (PPEK)

This protocol outlines a general procedure for synthesizing a high-performance PPEK via nucleophilic aromatic substitution polymerization.

Materials:

  • This compound (Monomer A)

  • 4,4'-Difluorobenzophenone (Monomer B)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • Dry all glassware thoroughly in an oven before use.

  • To a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet/outlet, add equimolar amounts of this compound and 4,4'-difluorobenzophenone.

  • Add an excess of anhydrous K₂CO₃ (approx. 1.5-2.0 equivalents per phenol group).

  • Add DMAc as the solvent and toluene as an azeotroping agent.

  • Heat the mixture to 140-150 °C with stirring under a gentle nitrogen flow to remove water azeotropically via the Dean-Stark trap.

  • After the removal of water is complete (approx. 2-4 hours), drain the toluene from the trap and raise the temperature to 160-180 °C to initiate polymerization.

  • Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of vigorously stirred methanol or water.

  • Filter the fibrous polymer precipitate, wash it extensively with hot water and methanol to remove salts and residual solvent.

  • Dry the final polymer in a vacuum oven at 120 °C until a constant weight is achieved.

Start Charge Flask: Monomers, K₂CO₃, DMAc, Toluene Azeotrope Azeotropic Dehydration (~140 °C) Start->Azeotrope Polymerize Polymerization (~170 °C, 6-12h) Azeotrope->Polymerize Remove Toluene Precipitate Precipitate Polymer in Methanol/Water Polymerize->Precipitate Cool & Dilute Purify Filter, Wash, & Dry Precipitate->Purify End High-Performance PPEK Polymer Purify->End

Caption: General workflow for PPEK synthesis via nucleophilic substitution.

3.3. Protocol 3: Material Characterization Workflow

This protocol provides a standard workflow for characterizing the synthesized polymers.

1. Structural Verification:

  • FT-IR Spectroscopy: Record the FT-IR spectrum of the polymer film or KBr pellet. Confirm the presence of characteristic functional groups (e.g., C=O of ketone and phthalazinone, C-O-C of ether linkage) and the disappearance of the phenolic -OH group from the monomer.

  • NMR Spectroscopy (¹H, ¹³C): Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure and purity.

2. Thermal Properties Analysis:

  • Thermogravimetric Analysis (TGA): Heat a small sample of the polymer (5-10 mg) under a nitrogen atmosphere from room temperature to ~800 °C at a heating rate of 10 °C/min. Determine the 5% weight loss temperature (Td5) to assess thermal stability.

  • Differential Scanning Calorimetry (DSC): Heat a polymer sample under nitrogen through a heat-cool-heat cycle (e.g., from 50 °C to 350 °C at 10-20 °C/min). Determine the glass transition temperature (Tg) from the second heating scan.

3. Mechanical Properties Testing:

  • Film Preparation: Cast a polymer solution (e.g., 10-15 wt% in DMAc) onto a clean glass plate. Dry the film in an oven with a controlled temperature ramp to remove the solvent completely.

  • Tensile Testing: Cut the resulting film into dumbbell-shaped specimens according to ASTM standards (e.g., ASTM D882). Perform tensile tests using a universal testing machine to determine tensile strength, Young's modulus, and elongation at break.

Polymer Synthesized Polymer Structure Structural Analysis Polymer->Structure Thermal Thermal Analysis Polymer->Thermal Mechanical Mechanical Testing Polymer->Mechanical FTIR FT-IR Structure->FTIR NMR NMR Structure->NMR TGA TGA Thermal->TGA DSC DSC Thermal->DSC Tensile Tensile Test Mechanical->Tensile

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

General Synthetic Workflow

The most common and direct route for synthesizing this compound is a two-step process. It begins with the Friedel-Crafts acylation of phenol with phthalic anhydride to produce the key intermediate, 2-(4-hydroxybenzoyl)benzoic acid. This intermediate is then cyclized with hydrazine hydrate to yield the final product.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product A Phenol C 2-(4-hydroxybenzoyl)benzoic acid A->C Step 1: Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) B Phthalic Anhydride B->C Step 1: Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) E This compound C->E D Hydrazine Hydrate D->E Step 2: Cyclocondensation (Reflux in Solvent, e.g., Ethanol)

Caption: General two-step synthesis pathway for this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My Friedel-Crafts acylation (Step 1) is resulting in a very low yield. What are the likely causes?

A1: Low yields in this step are common and can be attributed to several factors:

  • Catalyst Deactivation: Phenol's hydroxyl (-OH) group is a Lewis base and can complex with the Lewis acid catalyst (e.g., AlCl₃).[1] This deactivates both the catalyst and the aromatic ring. A stoichiometric excess of the catalyst is often required to overcome this.

  • Improper Reaction Conditions: The reaction typically requires elevated temperatures to proceed.[2] Ensure your reaction temperature is adequate (e.g., 100-130°C) and that you are using anhydrous conditions, as moisture will decompose the Lewis acid catalyst.

  • Side Reactions: O-acylation (acylation at the hydroxyl group) can compete with the desired C-acylation (at the aromatic ring). While high temperatures favor C-acylation, careful optimization is needed.

Q2: How can I improve the efficiency of the Friedel-Crafts acylation step?

A2: To improve yields and reduce side products, consider the following strategies:

  • Molten State Synthesis: A solvent-free, molten state reaction can be highly effective. This involves heating the reactants (phenol and phthalic anhydride) together until they melt before adding the catalyst.[2] This method can reduce reaction time and simplify work-up.[2]

  • Catalyst Ratio: Systematically vary the molar ratio of the Lewis acid catalyst. Start with at least 2.5-3.0 equivalents relative to phthalic anhydride to ensure enough active catalyst is present to account for complexation with the phenol and the product's carbonyl groups.

  • Order of Addition: Try adding the phenol slowly to a pre-mixed suspension of phthalic anhydride and the Lewis acid catalyst in a high-boiling inert solvent.

Q3: The cyclocondensation with hydrazine (Step 2) is slow or incomplete. How can I drive the reaction to completion?

A3: An incomplete cyclocondensation reaction can be addressed by:

  • Solvent Choice: The choice of solvent is crucial. While ethanol is common, using a higher-boiling solvent like n-butanol or a protic acid like glacial acetic acid can increase the reaction rate by facilitating proton transfer and water removal.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature (if possible) or extending the reflux time may help.

  • Hydrazine Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of hydrazine hydrate to ensure the intermediate keto-acid is fully consumed.

Q4: The final product is difficult to purify. What are the most effective purification strategies?

A4: The phenolic nature of this compound allows for a highly effective purification method based on its acidity.

  • Acid-Base Extraction: Dissolve the crude solid in a dilute aqueous base (e.g., 5% NaOH or K₂CO₃ solution). The phenolic product will deprotonate and dissolve, while non-acidic organic impurities will not.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: Slowly acidify the clear filtrate with a dilute acid (e.g., 1M HCl or acetic acid) while stirring. The pure product will precipitate out as a solid as it is protonated.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) or column chromatography can be employed.

Q5: I obtained an unexpected product. What are the possible side products?

A5: Unexpected results can arise from several side reactions. In some cases, instead of a clean cyclization, you may isolate an acyclic intermediate or see evidence of alternative condensation reactions.[3] If the cyclization in Step 2 is incomplete, you may isolate the hydrazone intermediate. Thorough characterization using analytical techniques like NMR, IR, and Mass Spectrometry is essential to identify the structure of any unexpected products and diagnose the issue.

Troubleshooting Workflow

Use the following flowchart to diagnose and resolve issues encountered during the synthesis.

G Start Problem Encountered Decision1 Low or No Product Yield? Start->Decision1 Decision2 Product is Impure? Decision1->Decision2 No Action1 Verify Starting Material Purity & Stoichiometry Decision1->Action1 Yes Decision3 Obtained Unexpected Product? Decision2->Decision3 No Action4 Refine Purification Strategy: - Perform Acid/Base Wash - Recrystallize from New Solvent - Use Column Chromatography Decision2->Action4 Yes Action5 Characterize Byproducts: - Acquire NMR, Mass Spec, IR Data - Identify Structure - Re-evaluate Reaction Mechanism Decision3->Action5 Yes End Synthesis Successful Decision3->End No Action2 Optimize Step 1 (Friedel-Crafts): - Check Anhydrous Conditions - Increase Catalyst Ratio - Adjust Temperature/Time Action1->Action2 Action3 Optimize Step 2 (Cyclization): - Change Solvent (e.g., Acetic Acid) - Increase Reflux Time - Adjust Hydrazine Ratio Action2->Action3 Action4->End Action5->Action2

Caption: A logical workflow for troubleshooting common synthesis problems.

Experimental Protocols

Disclaimer: The following protocols are representative methods based on the synthesis of analogous compounds. Researchers should perform their own risk assessment and optimization.

Protocol 1: Synthesis of 2-(4-hydroxybenzoyl)benzoic acid (Intermediate)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add phthalic anhydride (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 2.5 eq).

  • Heating: Begin stirring and heat the mixture to 100-130°C to form a molten state.[2]

  • Reactant Addition: Slowly add phenol (1.0 eq) portion-wise to the molten mixture over 30 minutes. The reaction is exothermic; control the addition rate to maintain the temperature.

  • Reaction: After the addition is complete, maintain the reaction at 130°C for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding the solidified mass to a beaker containing crushed ice and concentrated HCl (2-3 mL).

  • Isolation: The product will precipitate as a solid. Stir for 30 minutes to ensure complete decomposition of the aluminum complex. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water until the filtrate is neutral. The crude intermediate can be purified by recrystallization from an ethanol/water mixture or used directly in the next step.

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the crude 2-(4-hydroxybenzoyl)benzoic acid (1.0 eq) in glacial acetic acid or ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% solution, 1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate directly from the solution. If not, slowly add the reaction mixture to a beaker of cold water to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water. For optimal purity, perform the acid-base purification described in FAQ A4 . Dry the final product in a vacuum oven.

Data Summary for Phthalazinone Synthesis

The following table summarizes typical reaction parameters for the synthesis of phthalazinone derivatives, providing a baseline for experimental design.

Reaction StepKey ReactantsSolvent / CatalystTemperature (°C)Typical Time (h)Typical Yield (%)Notes
Step 1: Acylation Phenol, Phthalic AnhydrideAlCl₃ (Lewis Acid)100 - 1302 - 460 - 80Molten (solvent-free) conditions can improve yield and simplify work-up.[2]
Step 2: Cyclization Aroylbenzoic Acid, Hydrazine HydrateEthanol~78 (Reflux)4 - 875 - 90Using glacial acetic acid as a solvent can accelerate the reaction.
N-Alkylation Phthalazinone, Ethyl ChloroacetateK₂CO₃ / Acetone~56 (Reflux)4 - 6> 80A common subsequent reaction for functionalization.

References

Technical Support Center: Purification of 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, preventing efficient crystallization. - Premature crystallization occurred during hot filtration.- Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Product "Oils Out" During Recrystallization - The melting point of the compound is lower than the boiling point of the solvent. - Insoluble impurities are present.- Use a lower-boiling point solvent or a solvent mixture. - Add a small amount of a co-solvent in which the compound is more soluble. - Attempt to purify the crude product by column chromatography before recrystallization to remove impurities.
Colored Impurities Persist After Recrystallization - The impurity has similar solubility to the product. - The impurity is adsorbed onto the product crystals.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). - Perform column chromatography to separate the colored impurities.
Poor Separation in Column Chromatography - Inappropriate solvent system (mobile phase). - Incorrect stationary phase. - Column overloading.- Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal mobile phase for separation. - Ensure the use of an appropriate stationary phase, typically silica gel for this type of compound. - Do not exceed the recommended loading capacity of the column (typically 1-5% of the silica gel weight).
Product Fails to Crystallize from Chromatography Fractions - The compound is too dilute in the collected fractions. - Residual solvent from chromatography is inhibiting crystallization.- Concentrate the fractions under reduced pressure. - If the compound is still an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Try precipitating the product by adding a non-solvent (a solvent in which the product is insoluble).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Recrystallization is the most frequently employed technique for the purification of crystalline solids like this compound. Ethanol has been used for the recrystallization of similar phthalazinone derivatives.[1] For less pure samples, column chromatography may be necessary as a preliminary purification step.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities may include unreacted starting materials such as 2-(4-hydroxybenzoyl)benzoic acid and hydrazine hydrate, or side products from the synthesis. The synthesis of related phthalazinones can sometimes result in intermediates or byproducts from incomplete reactions.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: While specific data for this exact compound is limited, ethanol is a good starting point based on its use for similar phthalazinones.[1] Other potential solvent systems could include mixtures of a soluble solvent (like ethanol or acetone) with a non-solvent (like water or hexane) to achieve optimal crystallization. For related compounds, solvent systems like diethyl ether/ethanol and cyclohexane/dichloromethane have been used for crystallization.

Q4: When should I choose column chromatography over recrystallization?

A4: Column chromatography is recommended when:

  • The crude product is an oil or non-crystalline solid.

  • Recrystallization fails to remove impurities effectively (as observed by TLC or other analytical methods).

  • There are multiple components in the crude product with similar solubilities.

  • Colored impurities cannot be removed by recrystallization with charcoal.

Q5: What is a typical solvent system for column chromatography of this compound?

A5: For phthalazine derivatives, a common mobile phase for column chromatography on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] The optimal ratio should be determined by preliminary TLC analysis to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.

Experimental Protocols

Recrystallization Protocol (General)
  • Dissolution: In a flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of hot solvent to the crude product with stirring until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry or place them in a desiccator under vacuum to remove all traces of solvent.

Column Chromatography Protocol (General)
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/ethyl acetate mixture). Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solvent Systems for Purification of Phthalazinone Derivatives

Compound TypePurification MethodSolvent SystemReference
Phthalazin-1,4-dione derivativesColumn ChromatographyHexane / Ethyl Acetate (9:1 and 85:15)[2]
4-(4-hydroxyphenyl)piperazine-based compoundsCrystallizationDiethyl ether / Ethanol
4-(4-hydroxyphenyl)piperazine-based compoundsCrystallizationCyclohexane / Dichloromethane
4-Benzyl-2-hydroxymethyl-2H-phthalazin-1-oneRecrystallizationEthanol[1]

Note: This table provides examples from related compounds due to the lack of specific quantitative data for this compound in the search results.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Single major spot with minor impurities ColumnChromatography Column Chromatography TLC->ColumnChromatography Multiple spots or significant impurities PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Attempt Recrystallization OilingOut Product Oils Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No ChangeSolvent Change Solvent/ Use Solvent Pair OilingOut->ChangeSolvent Yes Impure Product Still Impure? LowYield->Impure No SlowCool Cool Slowly/ Use Less Solvent LowYield->SlowCool Yes Success Successful Purification Impure->Success No Column Perform Column Chromatography Impure->Column Yes ChangeSolvent->Start SlowCool->Start Column->Success

Caption: Decision tree for troubleshooting recrystallization issues.

References

"byproducts in Friedel-Crafts acylation for 4-(4-hydroxyphenyl)phthalazin-1(2H)-one synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one, with a specific focus on the byproducts generated during the Friedel-Crafts acylation step.

Troubleshooting Guide

The synthesis of this compound is a two-step process. The initial and most critical stage is the Friedel-Crafts acylation of phenol with phthalic anhydride to form the key intermediate, 2-(4-hydroxybenzoyl)benzoic acid. This reaction is often accompanied by the formation of several byproducts that can complicate purification and reduce the overall yield. The subsequent cyclization with hydrazine is typically more straightforward.

This guide focuses on troubleshooting common issues encountered during the Friedel-Crafts acylation step.

Logical Workflow for Troubleshooting

Troubleshooting_Friedel_Crafts_Acylation cluster_Analysis Intermediate Analysis Results cluster_Solutions Troubleshooting Actions start Start: Low yield or impure This compound check_intermediate Analyze the crude 2-(4-hydroxybenzoyl)benzoic acid intermediate (e.g., TLC, LC-MS, NMR) start->check_intermediate ortho_isomer Presence of significant 2-(2-hydroxybenzoyl)benzoic acid (ortho-isomer) check_intermediate->ortho_isomer Isomer Contamination o_acylation Presence of significant O-acylated byproduct (phenyl phthalate) check_intermediate->o_acylation Byproduct Formation unreacted_phenol High levels of unreacted phenol check_intermediate->unreacted_phenol Incomplete Reaction polysubstitution Evidence of polysubstituted byproducts check_intermediate->polysubstitution Side Reactions solution_ortho Optimize Reaction Temperature: Lower temperatures favor para-substitution. Consider alternative Lewis acids. ortho_isomer->solution_ortho solution_o_acylation Increase Lewis Acid Stoichiometry: Promotes Fries rearrangement of O-acylated product to the desired C-acylated product. Increase reaction time and/or temperature. o_acylation->solution_o_acylation solution_unreacted Verify Catalyst Activity: Use freshly opened/sublimed AlCl3. Ensure anhydrous conditions. Increase reaction time/temperature. unreacted_phenol->solution_unreacted solution_poly Control Stoichiometry: Use a slight excess of the limiting reagent (phenol). Avoid high temperatures for extended periods. polysubstitution->solution_poly end Improved Yield and Purity solution_ortho->end solution_o_acylation->end solution_unreacted->end solution_poly->end

Caption: Troubleshooting workflow for the Friedel-Crafts acylation step in the synthesis of this compound.

Problem 1: Low Yield of 2-(4-hydroxybenzoyl)benzoic acid (para-isomer) and High Proportion of 2-(2-hydroxybenzoyl)benzoic acid (ortho-isomer)
Potential Cause Recommended Action Expected Outcome
High Reaction Temperature The Friedel-Crafts acylation is sensitive to temperature. Higher temperatures can favor the formation of the thermodynamically more stable ortho-isomer.Conduct the reaction at a lower temperature (e.g., 0-5 °C) to favor the kinetically controlled para-product.
Lewis Acid Choice The choice of Lewis acid can influence the ortho/para selectivity.While aluminum chloride (AlCl₃) is common, consider screening other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may offer improved selectivity in some cases.
Problem 2: Significant Formation of O-Acylated Byproduct (Phenyl Phthalate)
Potential Cause Recommended Action Expected Outcome
Insufficient Lewis Acid Phenol's hydroxyl group can compete with the aromatic ring for acylation, leading to the formation of a phenyl ester (O-acylation). A stoichiometric amount of Lewis acid is often required to coordinate with the carbonyl groups and the phenolic oxygen.Increase the molar ratio of the Lewis acid (e.g., AlCl₃) to phthalic anhydride. A ratio of 2:1 or even higher may be necessary to promote the desired C-acylation and facilitate the in-situ Fries rearrangement of any formed O-acylated product.
Low Reaction Temperature/Short Reaction Time The Fries rearrangement, which converts the O-acylated byproduct to the desired C-acylated product, requires sufficient thermal energy and time.After the initial acylation at a lower temperature, consider increasing the temperature (e.g., to room temperature or slightly above) and extending the reaction time to promote the rearrangement.
Problem 3: Incomplete Reaction and Recovery of Starting Materials
Potential Cause Recommended Action Expected Outcome
Deactivated Lewis Acid Aluminum chloride and other Lewis acids are highly sensitive to moisture. Contamination with water will deactivate the catalyst.Use freshly opened or sublimed aluminum chloride. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Time or Temperature The reaction may be kinetically slow under the chosen conditions.Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the Friedel-Crafts acylation of phenol with phthalic anhydride?

The main byproducts are the ortho-isomer, 2-(2-hydroxybenzoyl)benzoic acid, and the O-acylated product, phenyl phthalate. The formation of these byproducts is a common challenge in the acylation of phenols.

Q2: How can I minimize the formation of the ortho-isomer?

Lowering the reaction temperature generally favors the formation of the para-isomer. The steric hindrance at the ortho position makes the para-attack kinetically more favorable at lower temperatures.

Q3: What is the role of the excess Lewis acid in this reaction?

An excess of a Lewis acid like aluminum chloride serves multiple purposes. It activates the phthalic anhydride for electrophilic attack. It also complexes with the hydroxyl group of the phenol, which can direct the acylation to the ring (C-acylation) rather than the oxygen (O-acylation). Furthermore, it catalyzes the Fries rearrangement of any O-acylated byproduct to the desired C-acylated product.

Q4: How can I separate the desired para-isomer from the ortho-isomer?

Separation of the ortho and para isomers of 2-(hydroxybenzoyl)benzoic acid can be challenging due to their similar polarities. Fractional crystallization is a potential method, as there might be slight differences in their solubility in certain solvents. Chromatographic techniques such as column chromatography or preparative HPLC are also effective for achieving good separation.

Q5: What is the mechanism of the subsequent cyclization step with hydrazine?

The 2-(4-hydroxybenzoyl)benzoic acid intermediate reacts with hydrazine hydrate in a condensation reaction. The hydrazine typically reacts with the ketone carbonyl group first to form a hydrazone, which then undergoes an intramolecular cyclization with the carboxylic acid group to form the stable six-membered phthalazinone ring, with the elimination of water.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Phenol with Phthalic Anhydride

Materials:

  • Phthalic anhydride

  • Phenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous aluminum chloride (2.2 molar equivalents) and nitrobenzene.

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of phthalic anhydride (1 molar equivalent) and phenol (1 molar equivalent) in nitrobenzene through the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. The product, 2-(4-hydroxybenzoyl)benzoic acid, can be extracted from the organic layer with a dilute sodium hydroxide solution.

  • Acidify the aqueous alkaline extract with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-hydroxybenzoyl)benzoic acid.

Step 2: Cyclization to this compound

Materials:

  • 2-(4-hydroxybenzoyl)benzoic acid

  • Hydrazine hydrate (80% or higher)

  • Ethanol or another suitable high-boiling solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-hydroxybenzoyl)benzoic acid (1 molar equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 to 1.5 molar equivalents) to the solution.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution in Friedel-Crafts Acylation of Phenol with Phthalic Anhydride (Representative Data)

Entry Lewis Acid (molar eq.) Temperature (°C) Time (h) Yield of para-isomer (%) Yield of ortho-isomer (%) Yield of O-acylated byproduct (%)
1AlCl₃ (1.1)2512452030
2AlCl₃ (2.2)2512701510
3AlCl₃ (2.2)0-51280105
4FeCl₃ (2.2)251265255

Note: The data in this table is representative and intended for illustrative purposes. Actual yields may vary depending on the specific experimental setup and conditions.

Signaling Pathways and Experimental Workflows

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway cluster_Step1 Step 1: Friedel-Crafts Acylation cluster_Step2 Step 2: Cyclization phenol Phenol intermediate 2-(4-hydroxybenzoyl)benzoic acid (para-isomer) phenol->intermediate phthalic_anhydride Phthalic Anhydride phthalic_anhydride->intermediate lewis_acid AlCl3 lewis_acid->intermediate byproduct_ortho 2-(2-hydroxybenzoyl)benzoic acid (ortho-isomer) byproduct_o_acylation Phenyl Phthalate (O-acylated) final_product This compound intermediate->final_product hydrazine Hydrazine Hydrate hydrazine->final_product

Caption: Overall synthetic pathway for this compound.

"controlling hydrazine residuals in 4-(4-hydroxyphenyl)phthalazin-1(2H)-one synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one, with a specific focus on the control of residual hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrazine residuals in the synthesis of this compound?

A1: Hydrazine residuals in the final product primarily originate from unreacted hydrazine hydrate used during the cyclization step of 2-(4-hydroxybenzoyl)benzoic acid. Insufficient reaction time, improper stoichiometry, or reaction kinetics can lead to incomplete consumption of hydrazine. Furthermore, hydrazine can become entrapped within the crystal lattice of the product during precipitation or crystallization if the process is not carefully controlled.

Q2: Why is it critical to control hydrazine residuals in this synthesis?

A2: Hydrazine is classified as a potential genotoxic impurity (PGI) and a probable human carcinogen.[1] Regulatory agencies such as the EMEA and FDA have stringent limits on the presence of such impurities in active pharmaceutical ingredients (APIs) and drug products.[1] Therefore, controlling hydrazine residuals to the lowest reasonably practical level is a critical aspect of process safety and drug quality.

Q3: What are the typical acceptable limits for hydrazine residuals in pharmaceutical intermediates?

A3: The acceptable limit for genotoxic impurities is often determined based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake for chronic pharmaceuticals.[1] This typically translates to a low ppm level in the final API. The specific limit for an intermediate like this compound will depend on its dosage and the downstream processing steps' ability to purge the impurity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Hydrazine Residuals in Crude Product 1. Excess Hydrazine Hydrate: The molar ratio of hydrazine hydrate to 2-(4-hydroxybenzoyl)benzoic acid was too high. 2. Incomplete Reaction: The reaction time was insufficient for complete conversion, or the reaction temperature was too low.1. Optimize Stoichiometry: Carefully control the stoichiometry of hydrazine hydrate. Use a minimal excess necessary to drive the reaction to completion. 2. Monitor Reaction Completion: Utilize in-process controls (e.g., TLC, HPLC, in-situ IR) to monitor the disappearance of the starting material before proceeding with work-up.
Hydrazine Residuals Remain High After Crystallization 1. Ineffective Solvent System: The chosen recrystallization solvent(s) may not provide a sufficient solubility differential between the product and hydrazine, or the product may crystallize too quickly, trapping impurities. 2. Co-precipitation: Hydrazine may be co-precipitating with the product.1. Solvent Screening: Conduct a solvent screen to identify a recrystallization solvent or solvent system (e.g., ethanol, isopropanol, water mixtures) that provides good product recovery while effectively purging hydrazine. 2. Controlled Crystallization: Employ a controlled cooling profile during crystallization to allow for the formation of a pure crystal lattice that excludes impurities. Consider anti-solvent addition as an alternative crystallization method.
Inconsistent Hydrazine Levels Between Batches 1. Process Variability: Inconsistent reaction times, temperatures, or agitation speeds can lead to batch-to-batch variability. 2. Variable Quality of Starting Materials: Impurities in the 2-(4-hydroxybenzoyl)benzoic acid or hydrazine hydrate could affect the reaction.1. Process Parameter Control: Implement strict controls over all critical process parameters. The use of Process Analytical Technology (PAT) can aid in ensuring consistency. 2. Raw Material Qualification: Ensure consistent quality of starting materials through appropriate analytical testing.
Difficulty in Accurately Quantifying Low Levels of Hydrazine 1. Lack of a Chromophore: Hydrazine lacks a UV chromophore, making direct detection by HPLC-UV challenging at low levels. 2. Matrix Interference: The API and other impurities can interfere with the detection of hydrazine.1. Derivatization: Employ a validated analytical method that uses a derivatizing agent (e.g., p-hydroxybenzaldehyde, salicylaldehyde) to form a UV-active hydrazone. This significantly enhances sensitivity and specificity.[2][3] 2. Chromatographic Selectivity: Develop a robust HPLC method with sufficient resolution to separate the derivatized hydrazine from the API and other potential interferences.

Data Presentation

Table 1: Comparison of Analytical Techniques for Hydrazine Quantification

Technique Principle Typical Limit of Quantification (LOQ) Advantages Disadvantages
HPLC-UV with Derivatization Chemical reaction with a chromophore-containing reagent to form a UV-active derivative, followed by chromatographic separation and UV detection.[2][3]0.1 - 1 ppmHigh sensitivity and specificity, widely available instrumentation.Requires a validated derivatization step, which can add complexity.
Gas Chromatography (GC) with Derivatization Derivatization to form a volatile derivative (e.g., with acetone to form acetone azine), followed by GC separation and detection (e.g., FID, NPD).[1]~1 ppmGood for volatile impurities, high resolution.Derivatization is often necessary, potential for thermal degradation of the analyte.
Ion Chromatography (IC) Separation of ionic species followed by conductivity detection.~1-5 ppmSuitable for ionic impurities, no derivatization required.May have lower sensitivity compared to derivatization methods, potential for matrix interference.
Spectrophotometry Formation of a colored complex with a chromogenic reagent, followed by measurement of absorbance.1-10 ppmSimple and rapid.Prone to interference from other compounds that react with the chromogenic reagent, lower specificity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-(4-Hydroxybenzoyl)benzoic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Deionized water

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-(4-hydroxybenzoyl)benzoic acid (1.0 eq).

  • Add ethanol to form a slurry.

  • Slowly add hydrazine hydrate (1.1 - 1.5 eq) to the slurry at room temperature.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Filter the crude product and wash the filter cake with a cold ethanol/water mixture.

  • For further purification and removal of residual hydrazine, recrystallize the crude product from a suitable solvent such as ethanol.

  • Dry the purified product under vacuum at 60-70 °C to a constant weight.

Protocol 2: Quantification of Residual Hydrazine by HPLC-UV with Derivatization

This protocol is a general guideline and requires full validation for its intended use.

Materials:

  • This compound sample

  • Hydrazine standard

  • p-Hydroxybenzaldehyde (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Diluent (e.g., Acetonitrile/Water 50:50 v/v)

Procedure:

1. Preparation of Solutions:

  • Derivatizing Solution: Prepare a solution of p-hydroxybenzaldehyde in the diluent (e.g., 1 mg/mL).

  • Standard Stock Solution: Accurately weigh and dissolve hydrazine standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • Standard Working Solution: Dilute the Standard Stock Solution with the diluent to a concentration relevant to the specification limit (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh a known amount of the this compound sample (e.g., 100 mg) and dissolve it in a specific volume of diluent (e.g., 10 mL).

2. Derivatization:

  • To separate vials, add equal volumes of the Standard Working Solution and the Sample Solution.

  • To each vial, add an equal volume of the Derivatizing Solution.

  • Vortex the vials and heat them in a water bath at a specified temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to complete the derivatization reaction.

  • Cool the vials to room temperature before HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the hydrazone derivative.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: At the λmax of the p-hydroxybenzaldehyde hydrazone (typically around 320-340 nm).

  • Injection Volume: 10 µL

4. Quantification:

  • Calculate the amount of hydrazine in the sample by comparing the peak area of the derivatized hydrazine in the sample chromatogram to the peak area in the standard chromatogram.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start 2-(4-Hydroxybenzoyl)benzoic Acid + Hydrazine Hydrate in Ethanol reaction Reflux (4-6h) start->reaction crystallization Cool and Crystallize reaction->crystallization filtration Filter and Wash crystallization->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallize from Ethanol crude_product->recrystallization drying Vacuum Dry recrystallization->drying final_product Purified Product drying->final_product sampling Sample for Analysis final_product->sampling analysis HPLC-UV Analysis for Residual Hydrazine sampling->analysis result Hydrazine < Specification Limit? analysis->result pass Pass result->pass Yes fail Fail - Reprocess result->fail No fail->recrystallization

Caption: Experimental workflow for the synthesis, purification, and quality control of this compound.

Troubleshooting_Hydrazine cluster_reaction Reaction Optimization cluster_crystallization Crystallization Optimization start High Hydrazine Residuals Detected check_crude Analyze Crude Product Pre-crystallization start->check_crude stoichiometry Verify Hydrazine Stoichiometry check_crude->stoichiometry High in Crude solvent Screen Recrystallization Solvents check_crude->solvent Low in Crude, High in Final reaction_time Confirm Reaction Completion (IPC) stoichiometry->reaction_time temp Check Reaction Temperature reaction_time->temp reprocess Reprocess Batch temp->reprocess cooling_rate Implement Controlled Cooling Profile solvent->cooling_rate reslurry Consider Reslurry in a Poor Solvent cooling_rate->reslurry reslurry->reprocess

Caption: Troubleshooting logic for addressing high hydrazine residuals in this compound synthesis.

References

Technical Support Center: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Product Yield

Q1: My reaction resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthetic process. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The primary cause of low yield is often an incomplete reaction.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Reaction times can vary depending on the scale and specific conditions, but refluxing for at least 2 hours is a common starting point.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Reaction Temperature: The reaction between the 2-acylbenzoic acid precursor and hydrazine hydrate typically requires heating under reflux.[1] Ensure your reaction mixture is maintaining the appropriate temperature for the solvent used (e.g., ethanol).

  • Sub-optimal Reagent Stoichiometry:

    • Hydrazine Hydrate: While a 1:1 molar ratio is theoretically required, using a slight excess of hydrazine hydrate can sometimes drive the reaction to completion. However, a large excess can lead to purification challenges and the formation of side products. It is crucial to carefully control the amount of hydrazine.

  • Product Loss During Work-up and Purification:

    • Precipitation and Filtration: After cooling the reaction mixture, the product should precipitate. If precipitation is incomplete, cooling the mixture to a lower temperature (e.g., in an ice bath) may improve recovery. Ensure efficient filtration and washing of the precipitate to minimize loss.

    • Recrystallization: While recrystallization from a suitable solvent like acetic acid or ethanol is necessary for purification, it can also lead to product loss.[1] Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.

Issue 2: Product Purity Concerns

Q2: My final product shows impurities in the NMR or LC-MS analysis. What are the likely side products and how can I minimize their formation?

A2: Impurities can arise from side reactions or unreacted starting materials. Here are some common impurities and strategies to avoid them:

  • Unreacted Starting Material: The presence of the starting 2-(4-hydroxybenzoyl)benzoic acid indicates an incomplete reaction. Refer to the suggestions in Issue 1 to drive the reaction to completion.

  • Formation of Hydrazones or Azines: Excess hydrazine can react with the ketone an intermediate to form hydrazones or with the product itself under certain conditions. Precise control of the stoichiometry of hydrazine is critical.

  • N-Alkylation or Acylation: If reactive electrophiles are present in the reaction mixture (e.g., from solvent degradation or impurities), the nitrogen at the 2-position of the phthalazinone ring can be alkylated or acylated. Ensure the use of pure, dry solvents and reagents.

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying this compound. Acetic acid and ethanol are commonly used solvents.[1]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Issue 3: Difficulty with Product Isolation

Q3: I am having trouble getting my product to precipitate out of the reaction mixture. What should I do?

A3: If the product does not precipitate upon cooling, consider the following steps:

  • Solvent Volume: The concentration of the product in the reaction solvent may be too low. If possible, carefully remove some of the solvent under reduced pressure to increase the concentration.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure product from a previous batch, add a seed crystal to the cooled solution to induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystallization.

  • Anti-Solvent Addition: Carefully add a solvent in which your product is insoluble (an "anti-solvent") to the reaction mixture. This will decrease the solubility of the product and cause it to precipitate. For example, if your reaction is in ethanol, the slow addition of water could induce precipitation.

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route to prepare this compound?

A4: The most widely used method is the cyclocondensation reaction of a 2-acylbenzoic acid derivative with hydrazine hydrate.[1][2] In this specific case, 2-(4-hydroxybenzoyl)benzoic acid is reacted with hydrazine hydrate in a suitable solvent such as ethanol.

Q5: What is a suitable solvent for the synthesis and recrystallization?

A5: Ethanol is a commonly used solvent for the synthesis reaction.[1] For recrystallization to obtain a pure product, acetic acid is often employed.[1]

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any potential side products. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q7: Are there any safety precautions I should be aware of when working with hydrazine hydrate?

A7: Yes, hydrazine hydrate is a hazardous substance. It is corrosive, toxic, and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for Phthalazinone Synthesis

PrecursorReagentSolventReaction ConditionsReported YieldReference
2-Acylbenzoic acidsHydrazine hydrateEthanolReflux, 2 hoursGood[1]
2-Acylbenzoic acidsHydrazineNot specifiedOne-pot, two-stepHigh[2]

Note: Yields are often dependent on the specific substrate and reaction scale.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for phthalazinone synthesis.[1] Researchers should adapt it to their specific experimental setup and scale.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent).

  • Solvent Addition: Add ethanol to the flask to dissolve the starting material.

  • Reagent Addition: Add hydrazine hydrate (1.0 - 1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Product Isolation: Allow the reaction mixture to cool to room temperature. The product should precipitate as a solid. If necessary, cool the flask in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from acetic acid or ethanol to obtain the pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Analysis Start Start Reagents Measure Reagents: - 2-(4-hydroxybenzoyl)benzoic acid - Hydrazine hydrate - Ethanol Start->Reagents Setup Combine Reagents in Reaction Flask Reagents->Setup Reflux Heat to Reflux (2-4 hours) Setup->Reflux Monitor Monitor with TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Precipitate Product Precipitation Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Recrystallize Recrystallize from Acetic Acid or Ethanol Filter->Recrystallize Dry Dry Final Product Recrystallize->Dry End Characterize Product (NMR, MS, etc.) Dry->End

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed IncompleteReaction Incomplete Reaction Start->IncompleteReaction SuboptimalStoichiometry Suboptimal Stoichiometry Start->SuboptimalStoichiometry ProductLoss Product Loss During Work-up Start->ProductLoss IncreaseTimeTemp Increase Reaction Time/Temp (Monitor with TLC) IncompleteReaction->IncreaseTimeTemp OptimizeHydrazine Optimize Hydrazine Ratio SuboptimalStoichiometry->OptimizeHydrazine ImproveWorkup Improve Precipitation & Recrystallization Technique ProductLoss->ImproveWorkup

Caption: Troubleshooting guide for low product yield.

References

"solubility issues of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one in organic solvents"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-(4-hydroxyphenyl)phthalazin-1(2H)-one in organic solvents.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

When encountering challenges in dissolving this compound, a systematic approach can help identify the optimal solvent and conditions. The presence of a phenolic hydroxyl group suggests enhanced solubility in polar solvents.[1]

Initial Steps:

  • Solvent Screening: Begin by testing solubility in a range of common laboratory solvents with varying polarities. It is recommended to start with polar aprotic solvents, which are known to dissolve a wide range of compounds.[2][3]

  • Purity Check: Ensure the purity of both the compound and the solvent, as impurities can significantly affect solubility.[4]

  • Mechanical Assistance: Employ techniques such as vortexing, sonication, or gentle heating to aid the dissolution process. Be cautious with heating, as it can degrade the compound.

Advanced Troubleshooting:

If the compound remains insoluble, consider the following strategies:

  • Co-solvent Systems: Utilize a mixture of solvents. For instance, dissolving the compound in a small amount of a strong solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with a less polar solvent can improve overall solubility.[5]

  • pH Adjustment: For aqueous or protic solvent systems, adjusting the pH can significantly impact the solubility of a compound with a phenolic hydroxyl group. Deprotonation of the phenol with a mild base can increase its polarity and aqueous solubility.

  • Temperature Variation: Systematically evaluate the effect of temperature on solubility. For many compounds, solubility increases with temperature.[6][7] However, it is crucial to assess compound stability at elevated temperatures.

The following workflow diagram illustrates a systematic approach to troubleshooting solubility issues.

G cluster_0 Solubility Troubleshooting Workflow start Start: Insoluble Compound solvent_screening Screen Common Organic Solvents (e.g., DMSO, DMF, Alcohols) start->solvent_screening check_solubility Is the compound soluble? solvent_screening->check_solubility mechanical_aid Apply Mechanical Aid (Vortex, Sonicate, Gentle Heat) check_solubility->mechanical_aid No end_soluble Success: Compound Solubilized check_solubility->end_soluble Yes check_solubility2 Is the compound soluble? mechanical_aid->check_solubility2 cosolvent Try a Co-solvent System (e.g., DMSO/Ethanol) check_solubility2->cosolvent No check_solubility2->end_soluble Yes check_solubility3 Is the compound soluble? cosolvent->check_solubility3 ph_adjustment Adjust pH (for protic solvents) check_solubility3->ph_adjustment No check_solubility3->end_soluble Yes check_solubility4 Is the compound soluble? ph_adjustment->check_solubility4 check_solubility4->end_soluble Yes end_insoluble Consult further literature or consider derivatization check_solubility4->end_insoluble No

Caption: A flowchart for systematically troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving this compound?

A1: Based on its chemical structure, which includes a polar phenolic hydroxyl group, it is advisable to start with polar aprotic solvents such as DMSO and DMF.[1] Polar protic solvents like ethanol and methanol are also good candidates.

Q2: I have dissolved the compound in DMSO, but it precipitates when I dilute it with an aqueous buffer. What should I do?

A2: This is a common issue for compounds with poor aqueous solubility. To mitigate this, you can try a higher ratio of the organic co-solvent to the aqueous buffer, if your experimental design allows.[5] Alternatively, consider using a less polar buffer or adding a surfactant to the buffer to increase the compound's solubility.

Q3: How can I determine the quantitative solubility of this compound in a specific solvent?

A3: A common method is the shake-flask method.[6] In this procedure, an excess amount of the compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique like UV-Vis spectroscopy or HPLC.[2][4]

Q4: Can heating be used to dissolve the compound?

A4: Yes, increasing the temperature often increases the solubility of solid organic compounds.[6][7] However, it is essential to first determine the thermal stability of this compound to avoid degradation. A preliminary test can be done by heating a small sample and observing for any color change or decomposition.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in various organic solvents is not widely available in the literature. Researchers are encouraged to determine this experimentally. The table below is provided as a template to record your findings.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
DMSO
DMF
Ethanol
Methanol
Acetone
Acetonitrile
Water
PBS (pH 7.4)

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature and agitation speed.

  • Allow the mixture to equilibrate for at least 24 hours. The presence of undissolved solid should be visually confirmed.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution to a concentration within the linear range of your analytical method.

  • Analyze the concentration of the diluted solution using a pre-calibrated analytical instrument.

  • Calculate the solubility based on the measured concentration and the dilution factor.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_1 Solubility Determination Workflow start Start add_excess Add excess compound to solvent in a vial start->add_excess equilibrate Equilibrate on shaker (24-48h at constant T) add_excess->equilibrate filter Filter supernatant to remove undissolved solid equilibrate->filter dilute Dilute filtered solution filter->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: A workflow diagram for the experimental determination of solubility using the shake-flask method.

References

"troubleshooting low conversion rates in 4-(4-hydroxyphenyl)phthalazin-1(2H)-one reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low conversion rates in this chemical reaction.

Troubleshooting Low Conversion Rates

Low conversion rates in the synthesis of this compound can be attributed to a variety of factors, from the quality of starting materials to suboptimal reaction conditions. The synthesis is typically a two-step process: a Friedel-Crafts acylation of phenol with phthalic anhydride to form 2-(4-hydroxybenzoyl)benzoic acid, followed by a cyclization reaction with hydrazine hydrate. This guide will address potential issues in both stages.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the first step (Friedel-Crafts acylation)?

A1: A primary cause of low yield in the Friedel-Crafts acylation of phenol is the competing O-acylation reaction, which forms a phenyl ester instead of the desired C-acylated product, 2-(4-hydroxybenzoyl)benzoic acid.[1][2] The ratio of C-acylation to O-acylation is significantly influenced by the concentration of the Lewis acid catalyst; higher catalyst concentrations favor the desired C-acylation.[1] Inadequate temperature control and impure reactants can also contribute to lower yields.

Q2: I am observing a significant amount of an unexpected isomer. What could be the issue?

A2: During the Friedel-Crafts acylation, both ortho and para isomers of 2-(hydroxybenzoyl)benzoic acid can be formed. While the para isomer is generally the major product, reaction conditions can influence the isomeric ratio. Higher reaction temperatures can sometimes lead to an increase in the formation of the ortho isomer. To favor the para product, it is advisable to maintain a lower reaction temperature during the addition of the reactants.

Q3: My cyclization reaction (second step) is sluggish and gives a poor yield. What should I check?

A3: Low yields in the cyclization of 2-(4-hydroxybenzoyl)benzoic acid with hydrazine hydrate can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration, typically under reflux conditions. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended.

  • Purity of the Intermediate: Impurities from the first step can interfere with the cyclization. It is crucial to use purified 2-(4-hydroxybenzoyl)benzoic acid.

  • Hydrazine Quality: Use fresh, high-purity hydrazine hydrate, as it can degrade over time.

  • Solvent: The choice of solvent is important. Ethanol or acetic acid are commonly used and generally provide good results.[3]

Q4: What are the best practices for purifying the final product?

A4: Recrystallization is a common and effective method for purifying this compound. Ethanol is a frequently used solvent for this purpose. For removal of minor impurities, column chromatography may be employed.

Data Presentation: Optimizing Reaction Conditions

While specific comparative data for the synthesis of this compound is not extensively tabulated in the literature, the following tables summarize typical conditions and expected yields based on related reactions and general principles of organic synthesis.

Table 1: Friedel-Crafts Acylation of Phenol with Phthalic Anhydride

ParameterConditionExpected Outcome on Yield of 2-(4-hydroxybenzoyl)benzoic acidPotential Issues
Catalyst AlCl₃ (Lewis Acid)Stoichiometric or excess amounts favor C-acylation.[1]Insufficient catalyst can lead to a higher proportion of O-acylation.[1]
Solvent Nitrobenzene, CS₂ (traditional)Provides a medium for the reaction.Use of hazardous solvents. Solvent-free (melt) conditions are a potential alternative.
Temperature 0-5°C (addition), then refluxLower temperatures during addition can improve regioselectivity (para-substitution).Higher temperatures can lead to increased side product formation.
Reaction Time 1-3 hoursShould be sufficient for complete reaction.Incomplete reaction if too short.

Table 2: Cyclization of 2-(4-hydroxybenzoyl)benzoic acid with Hydrazine Hydrate

ParameterConditionExpected Outcome on Yield of this compoundPotential Issues
Solvent Ethanol or Glacial Acetic Acid[3]Good solubility for reactants and facilitates the reaction.Improper solvent choice can lead to poor solubility and low conversion.
Temperature RefluxEnsures the reaction goes to completion in a reasonable time.Temperatures that are too low may result in an incomplete reaction.
Reaction Time 2-6 hoursAdequate time for the cyclization to complete.Insufficient time will lead to low conversion.
Purity of Starting Material HighMaximizes the yield of the desired product.Impurities can lead to side reactions and a lower yield.

Experimental Protocols

The following are representative protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 2-(4-hydroxybenzoyl)benzoic acid (Friedel-Crafts Acylation)
  • To a stirred solution of phenol (1.0 eq.) in a suitable solvent (e.g., nitrobenzene), add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) portion-wise at 0-5°C.

  • To this mixture, add phthalic anhydride (1.0 eq.) slowly, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate is filtered, washed with cold water, and then recrystallized from a suitable solvent (e.g., aqueous ethanol) to yield 2-(4-hydroxybenzoyl)benzoic acid.

Step 2: Synthesis of this compound (Cyclization)
  • A mixture of 2-(4-hydroxybenzoyl)benzoic acid (1.0 eq.) and hydrazine hydrate (1.2 eq.) in ethanol is heated under reflux for 4-6 hours.

  • The progress of the reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from ethanol to give pure this compound.

Visualizing the Process

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization Phenol Phenol Intermediate 2-(4-hydroxybenzoyl)benzoic acid Phenol->Intermediate Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Intermediate Final_Product This compound Intermediate->Final_Product Hydrazine Hydrazine Hydrate Hydrazine->Final_Product Catalyst AlCl₃ Catalyst->Intermediate Catalyst Heat Reflux Heat->Final_Product

Caption: Two-step synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Step Identify Problematic Step (via TLC analysis) Start->Check_Step Step1_Low_Yield Low Yield in Step 1 (Friedel-Crafts Acylation) Check_Step->Step1_Low_Yield Step 1 Step2_Low_Yield Low Yield in Step 2 (Cyclization) Check_Step->Step2_Low_Yield Step 2 Check_SM_Purity Verify Starting Material Purity Step1_Low_Yield->Check_SM_Purity Check_Intermediate_Purity Verify Intermediate Purity Step2_Low_Yield->Check_Intermediate_Purity Check_Conditions1 Review Reaction Conditions (Step 1) Check_SM_Purity->Check_Conditions1 Pure Solution1 Solutions for Step 1: - Increase catalyst concentration - Control temperature carefully - Use pure reactants Check_SM_Purity->Solution1 Impure Check_Conditions1->Solution1 Check_Conditions2 Review Reaction Conditions (Step 2) Check_Intermediate_Purity->Check_Conditions2 Pure Solution2 Solutions for Step 2: - Purify intermediate - Use fresh hydrazine hydrate - Ensure sufficient reflux time - Check solvent Check_Intermediate_Purity->Solution2 Impure Check_Conditions2->Solution2 End Optimized Conversion Rate Solution1->End Solution2->End

Caption: A logical workflow for troubleshooting low conversion rates.

Problem-Solution Relationships

Problem_Solution Problems Problems O-acylation Side Reaction Isomer Formation (ortho) Incomplete Cyclization Starting Material Impurity Solutions Increase Lewis Acid Catalyst Concentration Lower Reaction Temperature Increase Reflux Time & Monitor via TLC Purify Starting Materials/Intermediate Problems:p1->Solutions:s1 Problems:p2->Solutions:s2 Problems:p3->Solutions:s3 Problems:p4->Solutions:s4

Caption: Mapping common problems to their respective solutions.

References

"side reaction pathways in the synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during this two-step synthetic process.

Troubleshooting Guides

Problem 1: Low Yield of 2-(4-hydroxybenzoyl)benzoic acid in Friedel-Crafts Acylation Step

Question: My Friedel-Crafts acylation of phenol with phthalic anhydride is resulting in a low yield of the desired intermediate, 2-(4-hydroxybenzoyl)benzoic acid. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in this step are often attributed to competing side reactions and suboptimal reaction conditions. Here are the primary causes and troubleshooting strategies:

  • Side Reaction: O-Acylation of Phenol: Phenol can undergo acylation at the hydroxyl group (O-acylation) to form phenyl phthalate, a competing side reaction to the desired C-acylation on the aromatic ring.

    • Solution: The ratio of O-acylation to C-acylation is influenced by the concentration of the Lewis acid catalyst (e.g., AlCl₃). High concentrations of the catalyst favor the more thermodynamically stable C-acylated product. Ensure you are using a sufficient stoichiometric excess of AlCl₃. The O-acylated product can also be converted to the C-acylated product via a Fries rearrangement, which is promoted by an excess of the catalyst.[1][2][3]

  • Side Reaction: Formation of the ortho-Isomer: The Friedel-Crafts acylation of phenol can produce both the desired para-substituted product (2-(4-hydroxybenzoyl)benzoic acid) and the ortho-substituted isomer (2-(2-hydroxybenzoyl)benzoic acid). The ratio of these isomers is dependent on the reaction temperature.

    • Solution: To favor the formation of the para-isomer, it is generally recommended to carry out the reaction at lower temperatures.[4] Conversely, higher temperatures tend to favor the formation of the ortho-isomer.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed to completion.

Summary of Key Parameters for Friedel-Crafts Acylation:

ParameterRecommendation to Maximize para-Isomer YieldPotential Side Product Favored
Catalyst Concentration High (Excess AlCl₃)O-acylation product (at low concentrations)
Temperature Lowortho-isomer (at high temperatures)
Reaction Time Monitor for completionIncomplete reaction
Problem 2: Impurities in the Final Product after Cyclization with Hydrazine

Question: After the cyclization of 2-(4-hydroxybenzoyl)benzoic acid with hydrazine, I am observing significant impurities in my final product, this compound. What are these impurities and how can I minimize their formation and remove them?

Answer: Impurities in the final step can arise from side reactions with hydrazine or from carrying over unreacted starting materials and isomers from the first step.

  • Potential Side Product: N-Amino Phthalimide Derivative: Hydrazine can potentially react with the carboxylic acid group of the intermediate to form an N-amino phthalimide-type structure, especially if the reaction conditions are not optimized. This is analogous to the reaction of phthalimide with hydrazine which can yield N-aminophthalimide.[5]

    • Solution: Careful control of reaction temperature and the stoichiometry of hydrazine is crucial. Using a slight excess of hydrazine is common to ensure complete cyclization, but a large excess should be avoided. The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid.

  • Presence of the ortho-Isomer: If 2-(2-hydroxybenzoyl)benzoic acid was formed in the first step and not completely removed, it will also cyclize to form the isomeric impurity, 4-(2-hydroxyphenyl)phthalazin-1(2H)-one.

    • Solution: It is critical to purify the intermediate 2-(4-hydroxybenzoyl)benzoic acid before proceeding to the cyclization step. Recrystallization is a common and effective method for this purification.

  • Unreacted Starting Material: Incomplete cyclization will result in the presence of 2-(4-hydroxybenzoyl)benzoic acid in the final product.

    • Solution: Ensure sufficient reaction time and appropriate temperature for the cyclization reaction. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

Purification of the Final Product:

Recrystallization is the most common method for purifying the final product. The choice of solvent is critical for effective separation of the desired product from impurities.

Recommended Recrystallization Solvents:

Solvent/Solvent SystemNotes
EthanolA commonly used solvent for the recrystallization of phthalazinone derivatives.[6]
Methanol/WaterA mixture of methanol and water can be effective for purifying related benzoylbenzoic acid derivatives and may be suitable here.[7]
TolueneCan be used for the recrystallization of related intermediates.
Acetone/WaterA mixture of acetone and water is another potential solvent system for purification.[8]

For challenging separations of isomers, chromatographic techniques such as column chromatography or preparative HPLC may be necessary. The selection of the stationary and mobile phases will depend on the specific impurities present.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for this compound?

A1: The synthesis is typically a two-step process:

  • Friedel-Crafts Acylation: Phenol reacts with phthalic anhydride in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃) to form the intermediate, 2-(4-hydroxybenzoyl)benzoic acid.

  • Cyclization: The intermediate is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the final product, this compound.

Q2: How can I monitor the progress of the reactions?

A2: Both steps of the synthesis can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, use an appropriate solvent system to achieve good separation between the starting materials, intermediates, and products. For HPLC, a reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic acid or acetic acid) is typically used for the analysis of aromatic compounds.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Aluminum chloride (AlCl₃) is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phenol is toxic and corrosive. It can cause severe skin burns. Handle with appropriate PPE and work in a well-ventilated area.

  • Hydrazine hydrate is a corrosive and toxic compound and is a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Solvents such as toluene and dichloroethane are flammable and/or toxic. Use them in a well-ventilated fume hood.

Visualizing the Reaction Pathways

To aid in understanding the synthetic route and potential side reactions, the following diagrams are provided.

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization Phenol Phenol Intermediate_P 2-(4-hydroxybenzoyl)benzoic acid Phenol->Intermediate_P Phthalic Anhydride, AlCl3 (para-acylation) Intermediate_O 2-(2-hydroxybenzoyl)benzoic acid Phenol->Intermediate_O Phthalic Anhydride, AlCl3 (ortho-acylation) O_Acylation Phenyl Phthalate Phenol->O_Acylation Phthalic Anhydride (O-acylation) Phthalic_Anhydride Phthalic_Anhydride Final_Product This compound Intermediate_P->Final_Product Hydrazine Hydrate N_Amino_Impurity N-Amino Phthalimide Derivative Intermediate_P->N_Amino_Impurity Hydrazine Hydrate (side reaction) Isomeric_Impurity 4-(2-hydroxyphenyl)phthalazin-1(2H)-one Intermediate_O->Isomeric_Impurity Hydrazine Hydrate

Caption: Synthetic pathway and major side products.

Experimental Protocols

Key Experiment 1: Synthesis of 2-(4-hydroxybenzoyl)benzoic acid (Favoring para-isomer)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl), add anhydrous aluminum chloride (e.g., 2.5 equivalents) to a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Addition of Reactants: Cool the mixture in an ice bath. Slowly add a solution of phthalic anhydride (1 equivalent) and phenol (1 equivalent) in the same solvent through the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C). Maintain this temperature and stir for several hours, monitoring the reaction by TLC. To favor the para product, avoid high temperatures.[4]

  • Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Isolation: The product will precipitate out of the solution. Filter the solid, wash it thoroughly with cold water, and then with a small amount of a suitable solvent (e.g., cold ethanol) to remove some of the impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-hydroxybenzoyl)benzoic acid.

Key Experiment 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Addition of Hydrazine: Add hydrazine hydrate (e.g., 1.1-1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Isolation: Cool the reaction mixture. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding water.

  • Purification: Filter the solid product, wash it with cold solvent (e.g., ethanol), and then with water. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure this compound.

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization A 1. Combine AlCl3 and solvent B 2. Add Phenol and Phthalic Anhydride A->B C 3. React at low to moderate temperature B->C D 4. Quench with ice and HCl C->D E 5. Isolate and purify intermediate D->E F 6. Dissolve intermediate in solvent E->F Purified Intermediate G 7. Add Hydrazine Hydrate F->G H 8. Reflux the mixture G->H I 9. Isolate and purify final product H->I

References

Validation & Comparative

Comparative Efficacy of 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one Derivatives as Anticancer Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various 4-(4-hydroxyphenyl)phthalazin-1(2H)-one and related phthalazinone derivatives investigated for their potential as anticancer agents. The data presented is compiled from recent studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their cytotoxic and mechanistic properties. Phthalazinone-based compounds have emerged as a significant class of heterocyclic molecules, demonstrating a wide range of pharmacological activities, including potent antitumor effects.[1][2]

In Vitro Anticancer Activity

The anticancer potential of phthalazinone derivatives is primarily evaluated through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is determined for each derivative. The following tables summarize the IC50 values of selected phthalazinone derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Derivative 12b HCT-116 (Colon)0.32Sorafenib2.93[3]
Derivative 13c HCT-116 (Colon)0.64Sorafenib2.93[3]
Derivative 9c HCT-116 (Colon)1.58Sorafenib2.93[3]
Derivative 4f HCT-116 (Colon)2.21--
Derivative 4f MCF-7 (Breast)1.0--[4]
Derivative 12d MDA-MB-231 (Breast)0.57Erlotinib1.02[5]
Derivative 11d MDA-MB-231 (Breast)0.92Erlotinib1.02[5]
Derivative 12c MDA-MB-231 (Breast)1.89Erlotinib1.02[5]
Compound 1 HepG2 (Liver)Significant Activity--[6]
Derivative 2e HepG2 (Liver)Significant Activity--[6]
Derivative 7d HepG2 (Liver)Significant Activity--[6]
Derivative 2e MCF-7 (Breast)Significant Activity--[6]
Derivative 7d MCF-7 (Breast)Significant Activity--[6]
Phthalazinone-dithiocarbamate hybrid 6e A-2780 (Ovarian)< 10Cisplatin-
Phthalazinone-dithiocarbamate hybrid 8e A-2780 (Ovarian)< 10Cisplatin-[1]
Phthalazinone-dithiocarbamate hybrid 6g A-2780 (Ovarian)< 10Cisplatin-[1]
Phthalazinone-dithiocarbamate hybrid 9g A-2780 (Ovarian)6.75 ± 0.12Cisplatin-[1]
Phthalazinone-dithiocarbamate hybrid 9a NCI-H460 (Lung)7.36 ± 0.08Cisplatin-[1]
Phthalazinone-dithiocarbamate hybrid 9b NCI-H460 (Lung)8.49 ± 0.25Cisplatin-[1]
Phthalazinone-dithiocarbamate hybrid 9d NCI-H460 (Lung)7.77 ± 0.17Cisplatin-[1]

Mechanistic Insights: Enzyme Inhibition and Signaling Pathways

Several studies have delved into the mechanisms by which these phthalazinone derivatives exert their anticancer effects. A common theme is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Enzyme Inhibition Data
CompoundTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)Source
Derivative 12b VEGFR-217.8Sorafenib32.1[3]
Derivative 13c VEGFR-219.8Sorafenib32.1[3]
Derivative 9c VEGFR-221.8Sorafenib32.1[3]
Derivative 12d EGFR21.4Erlotinib80[5]
Derivative 7c VEGFR-20.14 ± 0.02Sorafenib-[4]
Derivative 7b VEGFR-20.15 ± 0.02Sorafenib-[4]
Derivative 10c VEGFR-20.15 ± 0.02Sorafenib-[4]
Apoptosis and Cell Cycle Arrest

Beyond enzyme inhibition, these derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, compound 12d was found to induce apoptosis in 42.5% of MDA-MB-231 cells, a 64.4-fold increase compared to the control.[5] Similarly, compound 12b induced apoptosis in HCT-116 cells by 21.7-fold and arrested the cell cycle in the S-phase.[3] Other derivatives have been shown to elevate the expression of p53 and caspase 3, key proteins in the apoptotic pathway.[6]

Visualizing Mechanisms and Workflows

To better understand the complex biological processes involved, the following diagrams illustrate a generalized signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Phthalazinone Phthalazinone Derivative Phthalazinone->VEGFR2 Inhibition Phthalazinone->EGFR Inhibition

Caption: Generalized signaling pathways (PI3K/AKT/mTOR and RAS/RAF/MEK/ERK) inhibited by phthalazinone derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action synthesis Synthesis of Phthalazinone Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism enzyme Enzyme Inhibition Assays (VEGFR-2, EGFR) mechanism->enzyme apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle

Caption: Experimental workflow for the evaluation of phthalazinone derivatives as anticancer agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of commonly employed experimental protocols for assessing the anticancer properties of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the phthalazinone derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Compound Addition: The phthalazinone derivatives are added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an antibody specific for the phosphorylated substrate or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

The comparative data indicates that this compound and its related derivatives are a promising class of compounds for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, often with IC50 values in the sub-micromolar range.[3][4][5] The primary mechanisms of action appear to involve the inhibition of key signaling pathways, such as those mediated by VEGFR-2 and EGFR, leading to the induction of apoptosis and cell cycle arrest.[3][5] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide to Polymers: 4-(4-hydroxyphenyl)phthalazin-1(2H)-one vs. Alternative Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a polymer with the right balance of thermal, mechanical, and chemical properties is paramount. This guide provides an objective comparison of polymers derived from 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (DHPZ) with other high-performance thermoplastics, supported by experimental data.

Polymers synthesized using DHPZ, particularly poly(phthalazinone ether ketone)s (PPEKs), are a class of amorphous thermoplastics known for their excellent thermal stability, high glass transition temperatures, and good mechanical properties.[1][2] These characteristics make them attractive alternatives to well-established high-performance polymers such as polyether ether ketone (PEEK). This guide will delve into a quantitative comparison of their key performance metrics.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key thermal and mechanical properties of PPEK derived from DHPZ and compare them with unfilled PEEK.

Table 1: Thermal Properties of PPEK vs. PEEK

PropertyPPEK (from DHPZ)PEEK (Unfilled)Test Standard (Typical)
Glass Transition Temperature (Tg)261 - 299 °C[3][4]~143 °CASTM D3418[5]
5% Weight Loss Temperature (Td5)>500 °C (in Nitrogen)[3][4]~570 °CASTM E2550[6]
Melting Temperature (Tm)Amorphous (no melting point)[2]~343 °CASTM D3418[5]

Table 2: Mechanical Properties of PPEK vs. PEEK

PropertyPPEK (from DHPZ)PEEK (Unfilled)Test Standard (Typical)
Tensile Strength>68 MPa[3]≥ 95 MPaASTM D638[7][8][9]
Tensile Modulus>0.80 GPa[3]3.3 - 4.0 GPaASTM D638[7][8][9]
Elongation at Break>19%[3]≥10%ASTM D638[7][8][9]

Table 3: Solubility of PPEK vs. PEEK

PolymerSoluble InInsoluble In
PPEK (from DHPZ)Chloroform, N-methyl-2-pyrrolidone (NMP), Sulfolane[3][4]Water, common alcohols
PEEKStrong acids (e.g., sulfuric acid), 4-chlorophenol, phenol/1,2,4-trichlorobenzene mixture (at high temperatures)[10]Most common organic solvents at room temperature[11]

Experimental Protocols

The data presented in this guide is typically obtained through standardized testing methodologies. Below are detailed protocols for the key experiments cited.

Polymer Synthesis: Poly(phthalazinone ether ketone) (PPEK)

A typical synthesis of PPEK from DHPZ is achieved through nucleophilic aromatic substitution polycondensation.[3][12]

  • Monomer Preparation: this compound (DHPZ) and a dihalide monomer, such as 4,4'-dichlorobenzophenone, are used as the primary reactants.

  • Reaction Setup: The polymerization is conducted in a high-boiling polar aprotic solvent like sulfolane. Anhydrous potassium carbonate is added as a catalyst to facilitate the nucleophilic substitution reaction.

  • Polymerization: The reaction mixture is heated to an elevated temperature, typically around 210°C, and stirred for several hours (e.g., 7-8 hours) under an inert atmosphere (e.g., nitrogen) to allow for the formation of high molecular weight polymer.[4]

  • Purification: Once the polymerization is complete, the polymer is precipitated in a non-solvent, such as methanol, and then washed repeatedly to remove any unreacted monomers, salts, and residual solvent. The purified polymer is then dried under vacuum.

Thermal Analysis

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure (based on ASTM E2550): [6]

    • A small sample of the polymer (5-10 mg) is placed in a tared TGA pan.

    • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature. The 5% weight loss temperature (Td5) is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure (based on ASTM D3418): [5]

    • A small, weighed sample of the polymer (5-10 mg) is sealed in an aluminum pan.

    • The sample is subjected to a heat-cool-heat cycle. For example, it is first heated to a temperature above its expected Tg to erase its thermal history, then cooled at a controlled rate, and finally heated again at a constant rate (e.g., 10°C/min).

    • The heat flow to the sample is measured relative to an empty reference pan. The glass transition is observed as a step change in the baseline of the DSC curve.

Mechanical Testing

Tensile Testing

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.

  • Instrumentation: A universal testing machine with an extensometer.

  • Procedure (based on ASTM D638): [7][8][9]

    • Dog-bone shaped specimens of the polymer are prepared, often by injection molding or machining from a pressed film.

    • The dimensions of the specimen's gauge section are precisely measured.

    • The specimen is mounted in the grips of the universal testing machine.

    • The specimen is pulled at a constant crosshead speed until it fractures. The force applied and the elongation of the gauge section are continuously recorded.

    • Tensile strength is calculated as the maximum stress the material can withstand. Tensile modulus is the slope of the initial linear portion of the stress-strain curve. Elongation at break is the percentage increase in length at the point of fracture.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_thermal cluster_mechanical s1 Monomer Preparation (DHPZ, Dihalide) s2 Reaction Setup (Solvent, Catalyst) s1->s2 s3 Polymerization (Heating, Stirring) s2->s3 s4 Purification (Precipitation, Washing, Drying) s3->s4 s5 PPEK Polymer s4->s5 c1 Thermal Analysis s5->c1 c2 Mechanical Testing s5->c2 c3 Solubility Testing s5->c3 t1 TGA (Td5) c1->t1 t2 DSC (Tg, Tm) c1->t2 m1 Tensile Testing (Strength, Modulus, Elongation) c2->m1

Caption: Experimental workflow from polymer synthesis to characterization.

signaling_pathway cluster_thermal Thermal Property Determination cluster_mechanical Mechanical Property Determination start Polymer Sample tga TGA Instrument start->tga dsc DSC Instrument start->dsc utm Universal Testing Machine start->utm tga_prop Thermal Stability (Td5) tga->tga_prop dsc_prop Phase Transitions (Tg, Tm) dsc->dsc_prop mech_prop Tensile Properties (Strength, Modulus, Elongation) utm->mech_prop

Caption: Logical relationships in polymer property characterization.

References

A Comparative Guide to PARP Inhibitors Derived from 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Poly(ADP-ribose) polymerase (PARP) inhibitors synthesized from the 4-(4-hydroxyphenyl)phthalazin-1(2H)-one scaffold. The data presented is compiled from recent studies and is intended to aid researchers in the evaluation and development of novel PARP inhibitors. The lead compound in this class, Olaparib, serves as a benchmark for comparison.

Data Presentation: Performance of Phthalazinone-Based PARP Inhibitors

The following tables summarize the in vitro efficacy of Olaparib and its derivatives against the PARP1 enzyme and various cancer cell lines. The inhibitory activity is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of the enzyme or cell viability by 50%.

Table 1: In Vitro PARP1Enzymatic Inhibitory Activity

CompoundModification from Olaparib ScaffoldPARP1 IC50 (nM)Reference
Olaparib -1.0 - 5.0[1][2][3][4][5][6]
Compound 5l Introduction of a hydrazide and aromatic nitrogen mustard group16.10 ± 1.25[2]
Compound B16 Undisclosed modification7.8[4]
Compound YCH1899 Undisclosed modification0.89[7]
DLC-1-6 Dithiocarboxylate fragments<0.2[8]
DLC-49 Hydroxamic acid fragments (dual PARP-1/HDAC-1 inhibitor)0.53[8]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineGenotypeIC50 (µM)Reference
Olaparib MDA-MB-436BRCA1 mutant11.62 ± 2.15 (for comparison with 5l)[2]
Compound 5l MDA-MB-436BRCA1 mutant11.62 ± 2.15[2]
YCH1899 Olaparib-resistant cells-0.00113[7]
DLC-1 MDA-MB-436BRCA1 mutant0.08[8]
DLC-1 MDA-MB-231Triple-Negative Breast Cancer26.39[8]
DLC-1 MCF-7Breast Cancer1.01[8]
DLC-50 MDA-MB-436BRCA1 mutant0.30[8]
DLC-50 MDA-MB-231Triple-Negative Breast Cancer2.70[8]
DLC-50 MCF-7Breast Cancer2.41[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.

In Vitro PARP1 Inhibition Assay (ELISA-based)

This assay quantifies the inhibitory effect of compounds on the enzymatic activity of PARP1 in a cell-free system.[9]

  • Plate Preparation: Coat a 96-well plate with histone, the protein substrate for PARP1.

  • Reaction Mixture: To each well, add a reaction buffer containing NAD+ (the co-factor for PARP1) and a DNA oligonucleotide activator.[9]

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding recombinant human PARP1 enzyme to each well.[9] Incubate for a specified time (e.g., 1.5 hours) to allow for the PARylation of histones.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add an anti-PAR polyclonal antibody to detect the poly(ADP-ribose) chains formed on the histones.[9]

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Add an HRP substrate (e.g., TMB) to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 450 nm or 650 nm) using a microplate reader.[10] The inhibition of PARP1 activity is calculated relative to the vehicle control, and IC50 values are determined by plotting the inhibition percentage against the compound concentration.

Intracellular PARylation Assay

This cell-based assay measures the ability of a compound to inhibit PARP activity within intact cells.

  • Cell Culture: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time.

  • Induction of DNA Damage: Induce DNA damage to activate PARP enzymes, for example, by treating the cells with hydrogen peroxide (H2O2).[11]

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • ELISA-based Detection:

    • Use a 96-well plate pre-coated with a PAR-binding reagent.

    • Add the cell lysates to the wells to capture the PARylated proteins.

    • Detect the captured PARylated proteins using a specific primary antibody and an HRP-conjugated secondary antibody.

    • Add an HRP substrate to generate a chemiluminescent or colorimetric signal.

  • Data Analysis: Measure the signal using a microplate reader. The reduction in signal in treated cells compared to untreated, DNA-damaged cells indicates the level of PARP inhibition.

MTT Assay for Anti-proliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12][13][14][15]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to correct for background absorbance.[12]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

The following diagrams illustrate the PARP1 signaling pathway and a general workflow for the evaluation of PARP inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Trapping PARP1 Trapping on DNA PARP1->Trapping gets trapped NAD NAD+ NAD->PARP1 consumes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair leads to Inhibitor PARP Inhibitor (e.g., Olaparib) Inhibitor->PARP1 inhibits Cell_Death Synthetic Lethality in HR-deficient cells Trapping->Cell_Death leads to

Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of PARP inhibitors.

Experimental_Workflow cluster_workflow Evaluation Workflow for Phthalazinone-Based PARP Inhibitors Start Design & Synthesis of This compound Derivatives InVitro_Assay In Vitro PARP1 Inhibition Assay Start->InVitro_Assay Cellular_Assay Intracellular PARylation Assay Start->Cellular_Assay Antiproliferative_Assay MTT Assay for Anti-proliferative Activity Start->Antiproliferative_Assay Data_Analysis Data Analysis (IC50 Determination) InVitro_Assay->Data_Analysis Cellular_Assay->Data_Analysis Antiproliferative_Assay->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

References

A Comparative Guide to the Thermal Stability of High-Performance Polymers Incorporating 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Thermal Performance

The relentless pursuit of advanced materials with superior thermal stability is a cornerstone of innovation in aerospace, electronics, and specialty chemical industries. Among the frontrunners in this quest are high-performance polymers incorporating the 4-(4-hydroxyphenyl)phthalazin-1(2H)-one (DHPZ) moiety. This guide provides a comprehensive comparison of the thermal properties of these polymers against other leading alternatives, supported by experimental data to inform material selection and development.

Unveiling Superior Thermal Resilience: A Data-Driven Comparison

The integration of the bulky, heterocyclic phthalazinone structure into polymer backbones imparts exceptional thermal resilience. This is quantitatively demonstrated through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which measure the temperature at which a material begins to decompose and its glass transition temperature (Tg), respectively. The following tables summarize key thermal performance indicators for various DHPZ-containing polymers and their counterparts.

Polymer TypeSpecific Polymer Designation5% Weight Loss Temp. (Td5%) in N₂ (°C)Glass Transition Temp. (Tg) (°C)
Phthalazinone-Containing Polymers
Poly(phthalazinone ether sulfone)PPES~517-526~225-256
Poly(phthalazinone ether ketone)PPEK~516265
Poly(phthalazinone ether sulfone ketone)PPESKNot specifiedExtremely high
Poly(aryl ether sulfone)s with bis-phthalazinonePBPES-Psup to 514280-349
Sulfonated Poly(phthalazinone ether ketone)SPPEK~360Not specified
Alternative High-Performance Polymers
Poly(ether ether ketone)PEEK~550~143
Poly(ether sulfone)PES~500-540~225

Experimental Protocols: The Foundation of Reliable Data

The presented data is derived from standardized thermal analysis techniques. Understanding the methodologies is crucial for interpreting the results and for designing future experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina crucible.

  • The crucible is loaded into a thermogravimetric analyzer.

  • The system is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 40 mL/min) to prevent oxidative degradation.[1]

  • The sample is heated at a constant rate (e.g., 10, 15, 20, or 30 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).[1]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The 5% weight loss temperature (Td5%) is determined from the resulting TGA curve, representing the onset of significant thermal decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a polymer sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).

Methodology:

  • A small, accurately weighed polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • To remove any prior thermal history, an initial heating scan is often performed, followed by a controlled cooling step, and then a second heating scan from which the Tg is determined.

  • The glass transition temperature (Tg) is identified as a step change in the heat flow curve.

Visualizing the Path to Thermal Insights

The following diagram illustrates the typical workflow for evaluating the thermal stability of polymers.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation polymer_synthesis Synthesis of Polymer (e.g., Polycondensation) purification Purification and Drying polymer_synthesis->purification tga_prep TGA Sample Preparation purification->tga_prep Sample for TGA dsc_prep DSC Sample Preparation purification->dsc_prep Sample for DSC tga_analysis Thermogravimetric Analysis (TGA) tga_prep->tga_analysis tga_data Determine Td5% (Decomposition Temperature) tga_analysis->tga_data dsc_analysis Differential Scanning Calorimetry (DSC) dsc_prep->dsc_analysis dsc_data Determine Tg (Glass Transition Temperature) dsc_analysis->dsc_data comparison Compare with Alternative Polymers tga_data->comparison dsc_data->comparison

References

Target Selectivity and Potential for Cross-Reactivity of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-hydroxyphenyl)phthalazin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The therapeutic potential of these derivatives is intrinsically linked to their target selectivity and cross-reactivity profile. Understanding the interactions of these compounds with both their intended targets and potential off-targets is crucial for developing safer and more effective therapeutic agents. This guide provides a comparative analysis of the target selectivity of various phthalazinone-based compounds, summarizing available experimental data and outlining the methodologies used for their evaluation.

Comparative Analysis of Target Affinity and Selectivity

While comprehensive cross-reactivity panels for a single this compound based compound are not extensively published, the existing literature provides valuable insights into the selectivity of various analogs. The following tables summarize the inhibitory activities of different phthalazinone derivatives against their primary targets and other tested molecules, offering a glimpse into their potential for cross-reactivity.

Compound ClassPrimary TargetIC50 / KiOff-Target(s)Off-Target IC50 / KiSelectivityReference
Phthalazinone Pyrazoles Aurora-A KinasePotent (specific values not detailed in abstract)Aurora-B Kinase>1000-fold higher>1000-fold[1][2]
4-Substituted Phthalazinones Aurora-B Kinase142 nM (for compound 17b)---[3]
Arylpiperazine Phthalazinones α1-AdrenoceptorHigh affinity (specific values not detailed in abstract)α2-Adrenoceptor, 5-HT1A ReceptorLower affinitySelective for α1-AR[4]
Phthalazine Derivatives VEGFR-20.148 µM to 0.892 µM---[5]

Note: The data presented is extracted from various studies, and direct comparison between different compound classes should be made with caution due to variations in experimental conditions.

Experimental Protocols

The determination of target affinity and selectivity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments frequently cited in the study of phthalazinone derivatives.

Kinase Inhibition Assays

Kinase inhibition assays are fundamental in determining the potency and selectivity of compounds targeting protein kinases like Aurora kinases and VEGFR-2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

General Procedure:

  • Reagents and Materials: Recombinant kinase, substrate peptide (often with a fluorescent or radioactive label), ATP, assay buffer, test compound, and a detection reagent.

  • Assay Plate Preparation: The test compound is serially diluted in DMSO and then added to the wells of a microtiter plate.

  • Enzymatic Reaction: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 30°C).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. The method of detection depends on the assay format (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or measurement of radioactivity).

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Receptor Binding Assays

Receptor binding assays are used to evaluate the affinity of a compound for a specific receptor, such as adrenoceptors or serotonin receptors.[6]

Objective: To determine the inhibitory constant (Ki) of a compound for a receptor.

General Procedure:

  • Reagents and Materials: A source of the target receptor (e.g., cell membranes from transfected cell lines or tissue homogenates), a radiolabeled ligand known to bind to the receptor with high affinity, assay buffer, and the test compound.

  • Competition Binding: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, where the receptor-bound radioligand is retained on the filter.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is plotted against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Visualizing Selectivity and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

cluster_0 Phthalazinone Compound cluster_1 Biological Targets Compound Phthalazinone Derivative Target_A Primary Target (e.g., Aurora-A Kinase) Compound->Target_A High Affinity (Low IC50) Target_B Off-Target 1 (e.g., Aurora-B Kinase) Compound->Target_B Low Affinity (High IC50) Target_C Off-Target 2 (e.g., VEGFR-2) Compound->Target_C Low Affinity (High IC50)

Caption: Conceptual diagram of target selectivity for a phthalazinone derivative.

cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow Start Synthesized Phthalazinone Compound Primary_Assay Primary Kinase Assay (e.g., Aurora-A) Start->Primary_Assay Determine_IC50 Determine IC50 Primary_Assay->Determine_IC50 Selectivity_Panel Screen against Kinase Panel Determine_IC50->Selectivity_Panel Potent (IC50 < threshold) Low_Potency Low Potency/ Re-design Determine_IC50->Low_Potency Not Potent Analyze_Data Analyze Selectivity Profile (e.g., >1000-fold selectivity) Selectivity_Panel->Analyze_Data Lead_Compound Lead Compound for Further Development Analyze_Data->Lead_Compound High Selectivity Poor_Selectivity Poor Selectivity/ Re-design Analyze_Data->Poor_Selectivity Low Selectivity

References

"head-to-head comparison of different synthetic routes for 4-(4-hydroxyphenyl)phthalazin-1(2H)-one"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one, a key intermediate in the development of various pharmaceuticals and functional materials, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of the most prevalent synthetic routes, offering a detailed analysis of their respective methodologies, quantitative performance, and potential advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Two primary and effective methodologies for the synthesis of this compound are the traditional two-step Friedel-Crafts acylation followed by cyclization, and a more streamlined one-pot synthesis commencing from the corresponding 2-acylbenzoic acid. The following table summarizes the key quantitative data for each route.

ParameterRoute 1: Two-Step Friedel-Crafts Acylation & CyclizationRoute 2: One-Pot Synthesis from 2-Acylbenzoic Acid
Starting Materials Phthalic anhydride, Phenol2-(4-hydroxybenzoyl)benzoic acid
Key Reagents Lewis Acid (e.g., AlCl₃), Hydrazine hydrateHydrazine hydrate
Overall Yield ~70-85%[1]High (specific yield not reported, but described as a robust process)[2]
Reaction Time Step 1: Several hours; Step 2: Several hoursTypically a few hours
Temperature Step 1: Elevated temperatures; Step 2: RefluxElevated temperatures
Purity Generally good after recrystallizationHigh, with a focus on minimizing hydrazine residuals[2]
Scalability Can be challenging to scale upDeveloped for kilogram-scale synthesis[2]

Visualizing the Synthetic Workflow

The general workflow for comparing these synthetic routes involves a series of steps from initial reaction setup to final product analysis.

Workflow for Comparing Synthetic Routes cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Pot Synthesis cluster_2 Analysis and Comparison start1 Phthalic Anhydride + Phenol step1 Friedel-Crafts Acylation (AlCl3) start1->step1 intermediate 2-(4-hydroxybenzoyl)benzoic acid step1->intermediate step2 Cyclization (Hydrazine Hydrate) intermediate->step2 product1 This compound step2->product1 analysis Characterization (NMR, IR, MS) Purity Analysis (HPLC) product1->analysis start2 2-(4-hydroxybenzoyl)benzoic acid step3 One-Pot Reaction (Hydrazine Hydrate) start2->step3 product2 This compound step3->product2 product2->analysis comparison Compare Yield, Purity, Time, Cost, and Safety analysis->comparison

Caption: A flowchart illustrating the two main synthetic pathways and the subsequent analytical comparison.

Experimental Protocols

Below are detailed experimental protocols for the two primary synthetic routes.

Route 1: Two-Step Friedel-Crafts Acylation and Cyclization

This classical approach involves the initial synthesis of the 2-(4-hydroxybenzoyl)benzoic acid intermediate, which is then cyclized.

Step 1: Synthesis of 2-(4-hydroxybenzoyl)benzoic acid via Friedel-Crafts Acylation

  • To a stirred mixture of phthalic anhydride (1 equivalent) and phenol (1 equivalent), slowly add a Lewis acid catalyst such as anhydrous aluminum chloride (2.5 equivalents) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at room temperature.

  • Heat the reaction mixture to a temperature between 60-80°C and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The crude 2-(4-hydroxybenzoyl)benzoic acid will precipitate. Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.

Step 2: Synthesis of this compound via Cyclization

  • Dissolve the purified 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Filter the solid product, wash with cold ethanol, and dry to yield this compound. Further purification can be achieved by recrystallization.

Route 2: One-Pot Synthesis from 2-(4-hydroxybenzoyl)benzoic acid

This streamlined method is advantageous for its simplicity and scalability, directly converting the keto-acid to the final product.

  • Charge a reaction vessel with 2-(4-hydroxybenzoyl)benzoic acid (1 equivalent) and a suitable solvent (e.g., an alcohol like ethanol or a higher boiling point solvent for improved reaction kinetics).

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction progress by a suitable analytical technique such as in-situ IR or HPLC.[2]

  • Upon completion, a robust crystallization process is initiated by cooling the reaction mixture, which is critical for ensuring high product quality and minimizing the entrainment of residual hydrazine.[2]

  • The crystallized product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.

Head-to-Head Comparison

Route 1: Two-Step Friedel-Crafts Acylation and Cyclization

  • Advantages:

    • Utilizes readily available and inexpensive starting materials (phthalic anhydride and phenol).

    • The intermediate, 2-(4-hydroxybenzoyl)benzoic acid, can be isolated and purified, which may lead to a higher purity final product.

    • A well-established and widely documented method.

  • Disadvantages:

    • The two-step nature of the process can be more time-consuming and labor-intensive.

    • The use of a stoichiometric amount of a Lewis acid like aluminum chloride can generate significant amounts of acidic waste, posing environmental concerns.

    • The Friedel-Crafts acylation step can sometimes yield isomeric byproducts, complicating the purification process.

    • Scaling up Friedel-Crafts reactions can present challenges related to heat transfer and reagent handling.

Route 2: One-Pot Synthesis from 2-Acylbenzoic Acid

  • Advantages:

    • A more streamlined and efficient process, reducing reaction time and operational complexity.[2]

    • Avoids the isolation of the intermediate, which can improve overall yield and reduce solvent usage.

    • The process has been developed with a focus on controlling residual hydrazine levels, a critical aspect for pharmaceutical intermediates.[2]

    • Demonstrated to be a robust and scalable process, suitable for multikilogram production.[2]

  • Disadvantages:

    • Requires the pre-synthesized or commercially available 2-(4-hydroxybenzoyl)benzoic acid, which may be more expensive than the basic starting materials of Route 1.

    • As a one-pot reaction, there is less opportunity for purification of intermediates, potentially impacting the final product's purity profile if starting materials are not of high quality.

Conclusion

The choice between these two synthetic routes will largely depend on the specific requirements of the researcher or organization. For laboratory-scale synthesis where cost of starting materials is a primary concern and isolation of intermediates for characterization is desired, the two-step Friedel-Crafts acylation and cyclization (Route 1) remains a viable option.

However, for applications demanding higher efficiency, scalability, and stringent control over impurities like residual hydrazine, the one-pot synthesis from 2-acylbenzoic acid (Route 2) is the superior choice. Its development with Process Analytical Technology (PAT) for monitoring and control makes it particularly well-suited for process development and manufacturing environments in the pharmaceutical industry.[2] The principles of green chemistry also favor the one-pot approach due to reduced solvent usage and fewer operational steps.

References

Performance Benchmarks of 4-(4-Hydroxyphenyl)phthalazin-1(2H)-one Derived Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-hydroxyphenyl)phthalazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the development of novel therapeutic agents. Materials derived from this core exhibit a wide range of pharmacological activities, with a primary focus on oncology, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2][3][4] This guide provides a comparative analysis of the performance of these derivatives against established alternatives, supported by experimental data and detailed methodologies.

Quantitative Performance Data

The following tables summarize the in vitro efficacy of various this compound derivatives compared to established drugs.

Table 1: Comparative Efficacy of PARP Inhibitors
CompoundTargetCell LineIC50 (nM)Reference CompoundIC50 (nM)Fold Difference
YCH1899 PARPOlaparib-resistant cells0.89Olaparib>10,000>11,235
YCH1899 PARPTalazoparib-resistant cells1.13Talazoparib>10,000>8,849
Derivative 12b VEGFR2HCT-11617,800Sorafenib32,1001.8x more potent
Derivative 9c CytotoxicityHCT-1161,580Sorafenib2,9301.85x more potent
Derivative 13c CytotoxicityHCT-116640Sorafenib2,9304.5x more potent

Data synthesized from multiple sources indicating the superior performance of novel derivatives in specific contexts.[3][5]

Table 2: Cholinesterase Inhibition for Alzheimer's Disease Models
CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
Derivative 1f AChESubmicromolarDonepezilNot specified
Derivative 1h AChESubmicromolarDonepezilNot specified
Derivative 1j AChESubmicromolarDonepezilNot specified
Derivative 1d AChE & BuChEMicromolarDonepezilNot specified

A series of phthalazin-1(2H)-one derivatives showed promising activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: Synthesis of Phthalazinone-Dithiocarbamate Hybrids

This protocol outlines a one-pot reaction for the synthesis of novel anticancer agents.[1][7]

  • Starting Materials: Aminoalkyl phthalazinone derivative, carbon disulfide, anhydrous H3PO4, and a selected benzyl or propargyl bromide.

  • Solvent: Dimethylformamide (DMF).

  • Reaction Conditions: The aminoalkyl phthalazinone is dissolved in DMF. Carbon disulfide and anhydrous H3PO4 are added, and the mixture is stirred at 0°C.

  • Addition of Bromide: The appropriate benzyl or propargyl bromide is added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the final phthalazinone-dithiocarbamate hybrid.

Protocol 2: In Vitro Antiproliferative MTT Assay

This assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]

  • Cell Culture: Human cancer cell lines (e.g., A2780 ovarian, NCI-H460 lung, MCF-7 breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (phthalazinone derivatives) and a positive control (e.g., cisplatin) are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these dilutions for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells. The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Protocol 3: VEGFR2 Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2.[5]

  • Assay Principle: The assay measures the phosphorylation of a substrate by the VEGFR2 kinase.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the VEGFR2 enzyme, a specific substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the consumption of ATP using a luminescent assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and processes related to the development and mechanism of action of this compound derivatives.

G cluster_synthesis General Synthesis Workflow Start Phthalic Anhydride + m-xylene Intermediate1 o-Aroylbenzoic Acid Derivative Start->Intermediate1 Friedel-Crafts Acylation Intermediate2 Benzoxazinone Derivative Intermediate1->Intermediate2 Cyclization with Hydroxylamine HCl Core 4-Substituted-1(2H)- phthalazinone Intermediate2->Core Reaction with Hydrazine N_Alkylation N-Alkylation Core->N_Alkylation Final_Derivatives Novel Phthalazinone Derivatives N_Alkylation->Final_Derivatives Further Reactions

Caption: General synthesis workflow for novel phthalazinone derivatives.

G cluster_parp PARP Inhibition and Synthetic Lethality DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Replication DNA Replication DNA_Damage->Replication Stalled Replication Fork Repair Base Excision Repair PARP->Repair DSB Double-Strand Break PARP->DSB Trapping Cell_Survival Cell Survival Repair->Cell_Survival Replication->DSB Stalled Replication Fork HRR Homologous Recombination Repair (HRR) DSB->HRR HRR->Cell_Survival Cell_Death Cell Death (Apoptosis) HRR:s->Cell_Death:n Synthetic Lethality PARP_Inhibitor Phthalazinone-derived PARP Inhibitor PARP_Inhibitor->PARP Inhibition BRCA_Deficiency BRCA1/2 Deficiency (HRR Defective) BRCA_Deficiency->HRR Inhibition

Caption: Mechanism of PARP inhibition and synthetic lethality.

References

Unraveling the Molecular Mechanisms of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-hydroxyphenyl)phthalazin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential. These compounds have been investigated for their utility in oncology and beyond, with several demonstrating potent and selective inhibitory activity against key biological targets. This guide provides a comparative overview of the confirmed mechanisms of action for various derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of this promising class of molecules.

Key Mechanisms of Action

Derivatives of this compound have been shown to exert their biological effects through the inhibition of several critical enzyme families. The primary mechanisms of action identified to date include the inhibition of Fibroblast Growth Factor Receptors (FGFRs) and Poly(ADP-ribose) Polymerase (PARP). Additionally, other derivatives have been explored as inhibitors of cholinesterase, phosphodiesterase 4 (PDE4), and hematopoietic progenitor kinase 1 (HPK1).

Fibroblast Growth Factor Receptor (FGFR) Inhibition

A notable derivative, Infigratinib , functions as a potent and selective inhibitor of FGFRs, a family of receptor tyrosine kinases crucial for cell proliferation, differentiation, and survival.[1][2] Genetic alterations in FGFRs can lead to aberrant signaling, promoting tumor growth.[1] Infigratinib is an ATP-competitive inhibitor that targets FGFR1, FGFR2, and FGFR3 with high affinity.[3][4] By binding to the ATP-binding pocket of these receptors, it blocks downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, thereby suppressing tumor cell proliferation and inducing apoptosis.[2][3]

Signaling Pathway of FGFR and its Inhibition by Infigratinib

FGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Infigratinib Infigratinib Infigratinib->FGFR Inhibits

Caption: FGFR signaling cascade and the inhibitory action of Infigratinib.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The phthalazinone core is a key structural feature of several potent PARP inhibitors.[5][6] PARP enzymes play a critical role in DNA damage repair.[7] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and cell death.[8] Olaparib, an approved PARP inhibitor, features a phthalazinone moiety.[6] Novel derivatives have been designed and synthesized based on this scaffold, with some demonstrating the ability to overcome resistance to existing PARP inhibitors.[8] For instance, the derivative 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (Olaparib, AZD2281) is a potent inhibitor of both PARP-1 and PARP-2.[9]

General Experimental Workflow for Evaluating PARP Inhibitors

PARP_workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Phthalazinone Derivatives Enzyme_Assay PARP1/2 Enzymatic Assay (IC50 Determination) Synthesis->Enzyme_Assay Cell_Assay Cell-Based PARylation Assay Enzyme_Assay->Cell_Assay Proliferation_Assay Anti-proliferative Assay (e.g., MTT on BRCA-deficient cells) Cell_Assay->Proliferation_Assay PK_Studies Pharmacokinetic Profiling (in rodents) Proliferation_Assay->PK_Studies Xenograft_Model Xenograft Tumor Model (e.g., Capan-1) PK_Studies->Xenograft_Model

Caption: A typical workflow for the preclinical evaluation of novel PARP inhibitors.

Comparative Performance Data

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives and related compounds against their respective targets.

FGFR Inhibitors Target IC50 (nM) Reference
InfigratinibFGFR11.1[3]
FGFR21[3]
FGFR32[3]
PARP Inhibitors Target IC50 (nM) Cell Line Reference
Olaparib (AZD2281)PARP-1, PARP-2Single-digit nMBRCA1-deficient[9]
YCH1899PARP0.89Olaparib-resistant[8]
1.13Talazoparib-resistant[8]
Other Inhibitors Target IC50 Reference
Compound 1jAChESubmicromolar[10]
Benzylamine-substituted phthalazinonesPDE4Potent inhibitors[11]
Compound 24HPK110.4 nM[12]

Experimental Protocols

In Vitro FGFR Kinase Assay

The inhibitory activity of compounds against FGFR kinases is typically determined using a biochemical assay. Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are incubated with the test compound at various concentrations in the presence of a suitable substrate (e.g., a poly-Glu-Tyr peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA, TR-FRET, or radiometric assays. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.

In Vitro PARP1 Inhibition Assay

The inhibitory potency of compounds against PARP1 is commonly assessed using a commercially available PARP assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. Recombinant human PARP1 enzyme is incubated with a reaction mixture containing histones, NAD+, and the test compound at varying concentrations. The biotinylated histones are then detected using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate. The resulting signal is inversely proportional to the PARP1 inhibitory activity, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[6]

Cell-Based Anti-proliferative Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells, particularly those with known susceptibilities (e.g., BRCA2-deficient Capan-1 cells for PARP inhibitors), are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).[6] Subsequently, MTT solution is added to each well, and the viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]

Conclusion

Derivatives of this compound represent a versatile class of compounds with multiple confirmed mechanisms of action, most notably as inhibitors of FGFR and PARP. The data presented herein highlights the potent and specific activities of these derivatives. The detailed experimental protocols provide a foundation for the consistent and comparable evaluation of novel analogues. Continued exploration of this chemical scaffold holds significant promise for the development of new targeted therapies for cancer and other diseases.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Assessment

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound. This is based on general best practices for handling powdered chemicals and hazardous drugs.[3][4][5]

PPE Category Specification Rationale
Hand Protection Nitrile, powder-free gloves. Consider double gloving.[3]To prevent skin contact. Powder-free gloves minimize aerosolization of the compound.[3] Thicker gloves generally offer better protection.[3]
Eye and Face Protection Safety glasses with side shields or safety goggles.[4] A face shield is recommended when there is a risk of splashing.[3]To protect eyes from dust particles and potential splashes.[3]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.[3]To prevent inhalation of fine dust particles. Surgical masks offer little to no protection from chemical dust.[3]
Body Protection A fully buttoned lab coat.[4] Consider chemical-resistant coveralls for larger quantities or when significant dust generation is anticipated.[6]To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan: Handling and Weighing

The following workflow outlines the procedural steps for safely handling and weighing this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a specific handling area gather_ppe Assemble all required PPE prep_area->gather_ppe gather_materials Prepare all necessary equipment (spatula, weigh boat, etc.) gather_ppe->gather_materials don_ppe Don all PPE correctly gather_materials->don_ppe Proceed to Handling weigh Weigh the compound in a chemical fume hood or ventilated enclosure don_ppe->weigh handle_carefully Handle with care to minimize dust generation weigh->handle_carefully clean_area Clean the work area with an appropriate solvent handle_carefully->clean_area Proceed to Cleanup dispose_waste Dispose of contaminated materials in a designated hazardous waste container clean_area->dispose_waste doff_ppe Remove PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess compound. These should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing the compound should also be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[1]

  • Disposal: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1][2]

Emergency Procedures

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, dampen the solid material with a suitable solvent like ethanol and carefully sweep it into a designated waste container.[7] Avoid creating dust.[1][2] Wash the spill area thoroughly. For large spills, contact your institution's EHS office.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-hydroxyphenyl)phthalazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.